Boc-L-Phe(4-NH-Poc)-OH
Description
The exact mass of the compound Boc-Phe(4-NH-Poc) is 362.14778643 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXVKVSLASFST-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine, commonly abbreviated as Boc-L-Phe(4-NH-Poc)-OH, is a specialized amino acid derivative designed for advanced applications in peptide chemistry, particularly in the construction of complex peptides and bioconjugates. Its unique structure, featuring a terminal alkyne group, makes it an invaluable tool for "click chemistry," a powerful and versatile method for molecular assembly.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
Chemical Structure and Properties
This compound is an L-phenylalanine derivative with two key modifications. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) that is readily cleaved under acidic conditions. The para-amino group of the phenylalanine side chain is acylated with a propargyloxycarbonyl (Poc) group. This Poc group contains a terminal alkyne, which is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Chemical Structure
Systematic Name: N-α-(tert-Butoxycarbonyl)-L-4-(propargyloxycarbonylamino)-phenylalanine
Chemical Formula: C₁₈H₂₂N₂O₆[1][2]
Molecular Weight: 362.38 g/mol [1]
SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--Cc1ccc(cc1)NC(=O)OCC#C[2]
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in public literature. However, the properties of related, structurally similar compounds can provide useful reference points.
| Property | Value | Source |
| CAS Number | 2576508-03-5 | [1][2] |
| Appearance | Typically a white to off-white solid | |
| Purity | >96% (as specified by commercial suppliers) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | |
| Melting Point | Data not available. For comparison, Boc-L-Phe-OH melts at 85-87 °C. | |
| Optical Rotation | Data not available. |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates.
Peptide Synthesis and Modification
This compound is designed for incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Once incorporated, the alkyne-bearing side chain serves as a reactive handle for post-synthetic modification via click chemistry. This allows for the site-specific introduction of a wide variety of functionalities, including:
-
Fluorescent dyes and imaging agents: for studying peptide localization and trafficking.
-
Polyethylene glycol (PEG) chains: to improve solubility and pharmacokinetic properties.
-
Cytotoxic payloads: for the creation of targeted drug delivery systems.
-
Other biomolecules: such as carbohydrates or nucleic acids, to create complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
A significant application of this compound is in the development of ADCs.[1] The alkyne group can be used to "click" a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. This targeted peptide can then be conjugated to an antibody, resulting in an ADC that selectively delivers the cytotoxic payload to tumor tissues, minimizing off-target toxicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a peptide containing this compound and its subsequent modification via click chemistry.
Synthesis of a Peptide Containing this compound via Boc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Scavengers (e.g., triisopropylsilane, water)
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (use with extreme caution in a specialized apparatus)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF. b. Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 5-10% solution of DIEA in DMF. Wash the resin with DMF. c. Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including this compound at the desired position) with a coupling reagent (e.g., HBTU) and DIEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. e. Repeat: Repeat steps 3a-3d for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling step and Boc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers. (Caution: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide Containing the Poc Group
This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the peptide synthesized in the previous step. This can be performed with the peptide still attached to the resin (on-resin) or after cleavage and purification (in-solution).
Materials:
-
Peptide containing the L-Phe(4-NH-Poc) residue
-
Azide-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand
-
Solvent (e.g., DMF, a mixture of water and a co-solvent like DMSO or t-butanol)
Protocol (In-Solution):
-
Dissolve Reactants: Dissolve the purified peptide containing the alkyne group in a suitable solvent system (e.g., water/DMSO).
-
Add Azide (B81097): Add the azide-containing molecule to the peptide solution. A slight molar excess of the azide is often used.
-
Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ and the copper ligand (e.g., THPTA) in water.
-
Initiate Reaction: Add the catalyst solution to the peptide/azide mixture. Then, add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.
Caption: Experimental workflow for CuAAC click chemistry.
Signaling Pathways and Logical Relationships
This compound is a synthetic building block and, as such, does not have a direct role in biological signaling pathways. Its significance lies in its ability to facilitate the creation of molecules that can interact with and modulate these pathways. For example, a peptide synthesized using this amino acid could be designed to bind to a specific cell surface receptor, and the click chemistry handle could be used to attach a therapeutic agent that, upon internalization, affects a downstream signaling cascade.
The logical relationship of this compound in the context of drug development is as a critical linker component that enables the modular and efficient assembly of complex, targeted therapeutic agents.
Caption: Logical relationship of this compound in drug development.
Conclusion
This compound is a highly valuable and versatile tool for modern peptide chemistry and drug development. Its ability to be readily incorporated into peptides via standard SPPS, combined with the bioorthogonal reactivity of its alkyne-containing side chain, provides a powerful platform for the site-specific modification of peptides and the construction of complex bioconjugates. For researchers and scientists in the field of drug discovery, particularly those focused on targeted therapies and ADCs, a thorough understanding of the properties and applications of this key building block is essential for innovation and success.
References
Boc-L-Phe(4-NH-Poc)-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Boc-L-Phe(4-NH-Poc)-OH, a key building block in modern peptide chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.
Core Compound Data
This compound is a derivative of the amino acid L-phenylalanine. It is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and functionalized at the para-position of the phenyl ring with a propargyloxycarbonyl (Poc) group. The Poc group provides a terminal alkyne, making this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2576508-03-5 |
| Molecular Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| Synonyms | N-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine |
| Primary Application | Orthogonally protected building block for peptide synthesis and bioconjugation via click chemistry.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of Boc-4-amino-L-phenylalanine with propargyl chloroformate. This procedure introduces the alkyne-containing Poc group onto the side chain of the amino acid.
Materials:
-
Boc-4-amino-L-phenylalanine
-
Propargyl chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)
Procedure:
-
Dissolution: Dissolve Boc-4-amino-L-phenylalanine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Acylation: Slowly add propargyl chloroformate (1.05 equivalents) to the reaction mixture. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Cycle for incorporating this compound:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) loaded with the first amino acid of the sequence.
-
Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid/peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine base like DIPEA in DCM.
-
Coupling:
-
Activate the carboxylic acid of this compound (2-4 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin-bound peptide.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids in the desired sequence.
Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the peptide containing the this compound residue is synthesized, the terminal alkyne of the Poc group can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC.
General Protocol for On-Resin CuAAC:
Materials:
-
Resin-bound peptide containing the alkyne functionality.
-
Azide-functionalized molecule of interest.
-
Copper(I) source (e.g., Copper(I) iodide - CuI, or generated in situ from Copper(II) sulfate - CuSO₄ and a reducing agent).
-
Reducing agent (e.g., Sodium ascorbate).
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
Solvent system (e.g., a mixture of DMF, water, and t-butanol).
Procedure:
-
Swelling: Swell the peptide-resin in a suitable solvent like DMF.
-
Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (B8700270) (10 equivalents), and CuSO₄ (1-2 equivalents) in the solvent mixture.
-
Reaction: Add the click chemistry cocktail to the swollen peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DCM to remove copper salts and excess reagents.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cleavage cocktail).
-
Purification: Purify the final conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key chemical processes involving this compound.
References
A Technical Guide to the Application of Boc-L-Phe(4-NH-Poc)-OH in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate fields of chemical biology and drug discovery, the ability to synthesize complex biomolecules with high precision is paramount. Modified amino acids are fundamental tools in this endeavor, allowing for the creation of peptides and proteins with novel functions or for the development of probes to investigate biological systems. Boc-L-Phe(4-NH-Poc)-OH is a synthetically modified amino acid derivative of L-phenylalanine that serves as a versatile building block in modern biochemistry, particularly in peptide synthesis and bioconjugation.
This technical guide provides an in-depth overview of the core uses of this compound, detailed experimental protocols for its application, and quantitative data to illustrate its utility.
Core Concepts and Structure
This compound is an L-phenylalanine derivative featuring two critical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a propargyloxycarbonyl (Poc) protecting group on an amino functionality at the para-position of the phenyl ring.[1][2][3] This dual protection scheme is central to its utility.
-
Boc (tert-butyloxycarbonyl) Group: A widely used acid-labile protecting group for the α-amino group of amino acids. Its primary function is to prevent unwanted reactions at the N-terminus during peptide synthesis, and it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2][3]
-
Poc (propargyloxycarbonyl) Group: A protecting group that contains a terminal alkyne. This functional group is the key to the "clickable" nature of this amino acid derivative.[4][5][6] The Poc group is stable to the acidic conditions used to remove Boc groups, making it an "orthogonally" protected site.[4] This allows for the selective deprotection of the α-amino group for peptide chain elongation while keeping the alkyne-containing side chain intact for subsequent modifications. The Poc group itself can be removed under specific neutral conditions, for example, using tetrathiomolybdate, though it is more commonly utilized for its alkyne handle.[5][6][7][8]
The presence of the alkyne functionality makes this compound a valuable reagent for click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][9] This reaction allows for the highly efficient and specific covalent linkage of the modified phenylalanine residue to any molecule bearing an azide (B81097) group.
Caption: Orthogonal protection and click chemistry using this compound.
Applications in Biochemistry
The primary application of this compound is in the synthesis of specialized peptides and probes for studying biological systems. The ability to introduce a "clickable" handle into a peptide sequence at a specific location opens up a wide range of possibilities, including:
-
Activity-Based Protein Profiling (ABPP): Designing peptide-based inhibitors or substrates that, after binding to their target protein, can be covalently labeled with a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry.
-
Bioconjugation: Attaching peptides to other molecules such as drugs, antibodies, or nanoparticles to create targeted therapeutic agents or diagnostic tools.[10][11]
-
Protein Structure and Function Studies: Incorporating the modified amino acid to probe protein-protein interactions or to study the local environment of a specific residue.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of a peptide probe and its application in a pull-down experiment to identify interacting proteins.
Solid-Phase Peptide Synthesis (SPPS) of a Probe
This protocol describes the synthesis of a hypothetical peptide probe, "Probe-1" (Sequence: Tyr-Lys-Phe(4-NH-Poc)-Gly), using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-Gly-OH, Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Tyr(Br-Z)-OH
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Piperidine (B6355638) (20% in DMF)
Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Pre-activate 3 equivalents of Boc-Gly-OH with 3 eq. of HBTU and 6 eq. of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), DMF (3x). Neutralize with 10% DIPEA in DMF. Wash with DMF (3x).
-
Second Amino Acid Coupling (this compound):
-
Repeat step 3 using this compound.
-
-
Subsequent Couplings: Repeat steps 4 and 5 for Boc-L-Lys(2-Cl-Z)-OH and Boc-L-Tyr(Br-Z)-OH in sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the wash.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Protein Labeling and Pull-Down using Probe-1
Materials:
-
Purified Probe-1
-
Cell lysate
-
Azide-Biotin conjugate
-
CuSO₄ (Copper(II) sulfate)
-
Sodium ascorbate
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Streptavidin magnetic beads
-
SDS-PAGE materials and mass spectrometer
Protocol:
-
Protein Labeling:
-
Incubate 5 µM of Probe-1 with 1 mg/mL of cell lysate for 1 hour at 37°C.
-
-
Click Reaction:
-
To the lysate, add the click chemistry reagents in the following order: 100 µM Azide-Biotin, 1 mM CuSO₄, 2 mM sodium ascorbate, and 100 µM TBTA.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of pre-washed streptavidin magnetic beads to the reaction mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads 5 times with a suitable buffer (e.g., PBS with 0.1% SDS).
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Application of Modified Phenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism and application of a specialized phenylalanine derivative, Boc-L-Phe(4-NH-Poc)-OH, in peptide synthesis. A notable ambiguity exists in the designation of the "Poc" group. While "Poc" commonly refers to the propargyloxycarbonyl group, a click chemistry handle, the context of photocleavage in peptide synthesis suggests a potential typographical error for a photolabile protecting group such as 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) . This guide will address both interpretations to provide a comprehensive resource.
Part 1: this compound as a Click Chemistry Building Block
The structure this compound is identified by chemical suppliers as a phenylalanine derivative where the 4-amino group is protected by a propargyloxycarbonyl (Poc) group. The Poc group contains a terminal alkyne, rendering it a valuable tool for "click chemistry."
Core Functionality: Bio-orthogonal Conjugation
The primary role of this compound in peptide synthesis is to introduce a site-specific handle for post-synthetic modification. The alkyne group of the Poc moiety allows for covalent ligation with azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bio-orthogonal, meaning they proceed with high efficiency and selectivity under mild, aqueous conditions without interfering with native biological functionalities.
This enables a wide range of applications, including:
-
Peptide labeling: Attachment of fluorophores, biotin, or other reporter tags.
-
PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Drug conjugation: Formation of peptide-drug conjugates.
-
Surface immobilization: Attachment of peptides to solid supports or nanoparticles.
-
Peptide cyclization: Intramolecular side chain-to-side chain cyclization.[1]
Mechanism of the Poc Group as a Protecting Group
While primarily a click handle, the Poc group also serves as a protecting group for the 4-amino function of phenylalanine. It is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine), providing orthogonality in peptide synthesis.
Cleavage of the Poc protecting group can be achieved under specific conditions, typically involving transition metal catalysis. For instance, deprotection has been reported using dicobalt octacarbonyl (Co₂(CO)₈) in a mixture of TFA and dichloromethane (B109758) (DCM) or with palladium catalysts.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based SPPS.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1. Resin Preparation | Swell the desired resin (e.g., PAM resin) in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes. | Prepares the solid support for peptide chain elongation. |
| 2. First Amino Acid Coupling | Couple the C-terminal Boc-protected amino acid to the resin. | Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) in DCM/DMF. | Attaches the first amino acid to the solid support. |
| 3. Boc Deprotection | Remove the Boc protecting group from the N-terminus. | 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. | Exposes the N-terminal amine for the next coupling step. |
| 4. Neutralization | Neutralize the protonated N-terminal amine. | 10% Diisopropylethylamine (DIPEA) in DMF. | Prepares the amine for nucleophilic attack in the subsequent coupling reaction. |
| 5. Coupling of this compound | Couple this compound to the growing peptide chain. | Coupling reagents such as HBTU/HCTU with DIPEA in DMF. | Incorporates the modified phenylalanine into the peptide sequence. |
| 6. Repetitive Cycles | Repeat steps 3-5 for each subsequent amino acid in the sequence. | Standard Boc-SPPS reagents and protocols. | Elongates the peptide chain to the desired length. |
| 7. Final Boc Deprotection | Remove the N-terminal Boc group from the final amino acid. | 25-50% TFA in DCM. | Prepares the full-length peptide for cleavage or further modification. |
| 8. Cleavage from Resin | Cleave the peptide from the resin and remove side-chain protecting groups. | Anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The Poc group remains intact. | Releases the final peptide with the Poc group for subsequent click chemistry. |
| 9. Post-synthetic Modification (Click Reaction) | Perform the azide-alkyne cycloaddition. | CuAAC: Azide-functionalized molecule, CuSO₄, sodium ascorbate (B8700270) in a suitable buffer. SPAAC: Azide-functionalized molecule, cyclooctyne (B158145) derivative in a suitable buffer. | Covalently attaches the desired molecule to the peptide via the alkyne handle. |
Logical Workflow for Peptide Modification using this compound
Caption: Workflow for synthesizing and modifying a peptide using this compound.
Part 2: The Photocleavable 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) Group: A Likely Intended Moiety
Given the interest in a "photocleavable" mechanism, it is highly probable that "Poc" was a typographical error for a photolabile protecting group. A prominent example with a similar acronym is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group. This section will provide an in-depth technical guide on the mechanism and use of NPPOC-protected amino acids in peptide synthesis.
Core Functionality: Photochemical Deprotection
The NPPOC group is a member of the o-nitrobenzyl family of photolabile protecting groups.[2][3][4] Its key feature is its ability to be cleaved by UV light, typically at wavelengths around 365 nm, under neutral conditions.[4][5][6] This "traceless" deprotection method avoids the use of harsh chemical reagents, offering a high degree of orthogonality with other protecting groups used in peptide synthesis.[7][8]
Mechanism of Action: Photocleavage of the NPPOC Group
The photocleavage of the NPPOC group proceeds through an intramolecular redox reaction initiated by the absorption of a photon. The generally accepted mechanism is as follows:
-
Photoexcitation: Upon irradiation with UV light (λ ≈ 365 nm), the o-nitrobenzyl chromophore absorbs a photon, promoting an electron from a non-bonding orbital on the nitro group oxygen to an antibonding π* orbital (n → π* transition). This creates an excited state.[2][3]
-
Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon of the propoxy side chain. This forms an aci-nitro intermediate.[2][3]
-
Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a rearrangement. This leads to the cleavage of the C-O bond of the carbamate, releasing the protected amine (the deprotected amino acid residue).
-
Product Formation: This process liberates the free amine, carbon dioxide, and a 2-(2-nitrosophenyl)propanal byproduct.[4]
Signaling Pathway Diagram for NPPOC Photocleavage
Caption: Mechanism of photocleavage for the NPPOC protecting group.
Experimental Protocol: On-Resin Photocleavage of an NPPOC Group
This protocol describes the selective deprotection of an NPPOC-protected amino acid side chain (e.g., Lys(NPPOC)) within a peptide synthesized on a solid support.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1. Resin Preparation | Swell the peptide-resin in a suitable solvent within a quartz reaction vessel. | N,N-Dimethylformamide (DMF) or a mixture of DMF and water. | To ensure efficient light penetration and reagent access. |
| 2. Irradiation | Irradiate the resin slurry with a UV lamp. | UV lamp with a primary emission at 365 nm. Irradiation time typically ranges from 30 minutes to several hours, depending on the scale and equipment. The reaction should be gently agitated. | To induce the photocleavage of the NPPOC group. |
| 3. Monitoring | Monitor the reaction for completeness. | A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry. | To determine the endpoint of the photolysis reaction. |
| 4. Washing | Thoroughly wash the resin after complete deprotection. | DMF, followed by Dichloromethane (DCM). | To remove the photolysis byproducts and any residual solvent. |
| 5. Subsequent Reactions | The newly deprotected amine is now available for further reactions (e.g., cyclization, branching, or labeling). | As required by the specific synthetic route. | To perform site-specific modifications on the peptide. |
Quantitative Data on Photocleavage
The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction per photon absorbed. For many o-nitrobenzyl-based protecting groups, quantum yields are typically in the range of 0.01 to 0.1. The actual time required for complete deprotection depends on several factors, including the light intensity, wavelength, solvent, and the specific molecular context of the NPPOC group.
| Protecting Group | Typical Wavelength (nm) | **Reported Deprotection Time (t₁/₂) ** | Notes |
| NPPOC | 365 | 37-87 seconds[5][6] | In solution, dependent on additives like water or DBU.[5][6] |
| Nvoc (Nitroveratryloxycarbonyl) | 350-365 | Minutes to hours | A commonly used photolabile group. |
| Phenacyl Esters | ~350 | Varies | Cleavage mechanism is solvent-dependent. |
Summary
This guide has addressed the dual nature of the query regarding "this compound."
-
As Boc-L-Phe(4-NH-propargyloxycarbonyl)-OH , this molecule is a valuable building block for introducing a click chemistry handle into peptides, enabling a wide array of post-synthetic modifications. Its utility lies in the bio-orthogonality of the azide-alkyne cycloaddition reaction.
-
Interpreting "Poc" as a likely typo for a photolabile group such as NPPOC opens the discussion to the powerful technique of photochemical deprotection in peptide synthesis. The NPPOC group allows for the removal of a protecting group under mild, neutral conditions using UV light, providing an orthogonal strategy for complex peptide synthesis and modification.
Researchers and drug development professionals should carefully consider the intended application when selecting such specialized amino acid derivatives. For bio-conjugation via click chemistry, the propargyloxycarbonyl derivative is appropriate. For applications requiring light-induced deprotection for site-specific modification or release, a photolabile derivative such as one containing the NPPOC group should be employed.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 5. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH: A Versatile Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-NH-Poc)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide synthesis and drug development. Its unique structure, incorporating a Boc-protected alpha-amino group and a propargyloxycarbonyl (Poc) functionalized side chain, offers researchers a versatile tool for creating complex biomolecules with tailored properties. The presence of the terminal alkyne group in the Poc moiety makes this compound particularly valuable for "click chemistry," a powerful and highly efficient method for bioconjugation. This guide provides a comprehensive overview of the key features, technical data, and experimental considerations for utilizing this compound in research and development.
Core Features and Chemical Properties
This compound is an orthogonally protected amino acid derivative designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which can be selectively removed under acidic conditions that are compatible with many peptide synthesis strategies. The key feature of this building block is the propargyloxycarbonyl (Poc) group attached to the 4-amino position of the phenylalanine side chain. This group introduces a terminal alkyne, a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| CAS Number | 2576508-03-5 |
| Appearance | White to off-white solid |
| Purity | Typically >96% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |
Applications in Drug Development
The primary application of this compound lies in its ability to facilitate the precise and efficient conjugation of peptides to other molecules. This has significant implications in various areas of drug development:
-
Antibody-Drug Conjugates (ADCs): The alkyne functionality allows for the straightforward attachment of cytotoxic payloads or other functional moieties to antibodies or antibody fragments that have been modified to contain an azide (B81097) group. This site-specific conjugation is critical for developing ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved efficacy and safety profiles.
-
Peptide Drug Modification: The Poc group enables the modification of therapeutic peptides to enhance their pharmacological properties. This includes the attachment of polyethylene (B3416737) glycol (PEG) chains to increase half-life, the addition of targeting ligands to improve tissue specificity, or the incorporation of imaging agents for diagnostics.
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, this building block can be used to synthesize proteolysis-targeting chimeras (PROTACs) and molecular glues, where the alkyne serves as a conjugation point for linking a target-binding ligand to an E3 ligase-recruiting moiety.
-
Peptide Cyclization: The alkyne group can react with an azide group present elsewhere in the peptide sequence to create cyclic peptides. Cyclization is a common strategy to improve peptide stability, receptor binding affinity, and bioavailability.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general framework for the use of this compound.
Incorporation into Peptides via Boc-SPPS
The incorporation of this compound into a growing peptide chain follows standard Boc solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group is stable under the basic conditions used for coupling but is readily cleaved by acids like trifluoroacetic acid (TFA).
General Coupling Protocol:
-
Resin Swelling: Swell the desired solid support resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc group from the N-terminal amino acid of the resin-bound peptide by treating with a solution of TFA in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIPEA) in DCM or DMF.
-
Activation and Coupling:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an activation base like DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.
dot
References
An In-depth Technical Guide to the Propargyloxycarbonyl (Poc) Protecting Group
The propargyloxycarbonyl (Poc) group is a versatile and highly valuable protecting group in modern organic synthesis, particularly in the fields of peptide and carbohydrate chemistry.[1][2][3] Its utility stems from its unique deprotection conditions, which are mild, neutral, and orthogonal to many other commonly used protecting groups, making it an essential tool for the synthesis of complex molecules.[4][5][6] This guide provides a comprehensive overview of the Poc group, including its properties, applications, and detailed experimental protocols for its use.
Core Concepts and Advantages
In multi-step organic synthesis, protecting groups are employed to temporarily mask reactive functional groups to prevent unwanted side reactions.[7][8] The Poc group serves as an efficient protector for amines, hydroxyls, and carboxyl groups.[1] Its primary advantage lies in its stability to both acidic and mild basic conditions, under which many other protecting groups are labile.[9][10]
The key feature of the Poc group is its selective cleavage under neutral conditions using benzyltriethylammonium tetrathiomolybdate (B108656) ([PhCH2NEt3]2MoS4) or a polymer-supported version of the reagent.[1][10][11] This allows for a high degree of "orthogonal protection," a strategy where multiple protecting groups can be removed independently of one another within the same molecule.[5][6][12] The Poc group is compatible with widely used protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), benzyl (B1604629) ethers (Bn), and various ester groups, making it highly valuable in complex synthetic strategies.[1][4]
Data Summary: Properties of the Poc Protecting Group
The following table summarizes the key characteristics and applications of the propargyloxycarbonyl group for different functionalities.
| Characteristic | Amine Protection (N-Poc) | Hydroxyl Protection (O-Poc) |
| Protected Functional Group | Primary and Secondary Amines (e.g., α-amino acids) | Alcohols (e.g., carbohydrates, Ser, Thr, Tyr side chains)[4] |
| Introduction Reagent | Propargyl chloroformate in aqueous NaOH (pH 9.5-10.5)[11] | Propargyl chloroformate with a base (e.g., pyridine) in an anhydrous solvent (e.g., CHCl3)[4] |
| Deprotection Conditions | Benzyltriethylammonium tetrathiomolybdate in CH3CN or THF at room temperature.[1][2] Polymer-supported tetrathiomolybdate can also be used.[11] | Benzyltriethylammonium tetrathiomolybdate in CH3CN at room temperature.[3] |
| Stability | Stable to strong acids (e.g., TFA for 1 hour) and mild bases (e.g., piperidine (B6355638) used for Fmoc removal).[9][10] | Stable to acidic, basic, and various glycosylation conditions.[2][3] |
| Orthogonal To | Boc, Fmoc, Cbz, Benzyl esters, Methyl esters.[1][4] | Cbz, Acetyl esters, Benzyl ethers, Benzylidene acetals.[1][3][10] |
| Key Advantages | Cleavage under neutral, non-hydrolytic conditions. High yields and suppression of racemization when used as N-Poc amino acid chlorides in peptide coupling.[11] | Selective removal in the presence of many other common hydroxyl protecting groups, facilitating complex oligosaccharide synthesis.[10] |
Visualization of Key Processes
Visual diagrams are essential for understanding the application of the Poc group in synthetic workflows. The following diagrams, rendered using Graphviz, illustrate the core protection/deprotection schemes and the principle of orthogonality.
Caption: General scheme for the protection of an amine or hydroxyl group using propargyl chloroformate.
Caption: Deprotection of the Poc group under mild, neutral conditions using tetrathiomolybdate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Understanding the Boc protecting group in amino acid derivatives.
An In-Depth Technical Guide to the Boc Protecting Group in Amino Acid Derivatives
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the assembly of peptides and other complex molecules. Among the arsenal (B13267) of available protective groups for amines, the tert-butyloxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and straightforward, acid-labile removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its chemical principles, applications, and the experimental protocols essential for its effective implementation.
Core Principles of the Boc Protecting Group
The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, making it an excellent choice for multi-step syntheses.[2][3] Its primary vulnerability is to acidic conditions, which allows for selective and controlled deprotection. This acid lability is the foundation of its orthogonality with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3][4][5]
Mechanism of Boc Protection
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[6]
Caption: The reaction pathway for the protection of an amine with Boc anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[7][8] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[9] This is followed by the cleavage of the C-O bond, which releases a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[9] The carbamic acid rapidly decarboxylates to yield the free amine (as its ammonium (B1175870) salt) and carbon dioxide gas.[8][9]
Caption: The acid-catalyzed removal of the Boc protecting group.
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan or methionine) by the liberated tert-butyl cation.[3][10] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the carbocation.[1][2][10]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and acid used. The following tables summarize typical quantitative data for these reactions.
Table 1: Boc Protection of Various Amines - Reaction Conditions and Yields
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Glycine | NaOH | Dioxane/H₂O | 4 | 25 | >95 | [] |
| Alanine | NaHCO₃ | THF/H₂O | 12 | 25 | ~97 | [7] |
| Phenylalanine | Triethylamine | THF | 6 | 25 | >90 | [8][12] |
| Aniline | Yttria-Zirconia | Acetonitrile | 3 | Reflux | 90 | [13] |
| Benzylamine | (none) | (none) | 0.5 | 25 | 98 | [8] |
Table 2: Boc Deprotection Conditions and Outcomes
| Deprotection Reagent | Solvent | Time | Temperature (°C) | Outcome | Reference |
| 50% TFA | DCM | 20-30 min | 25 | Complete removal in SPPS | [14] |
| 4 M HCl | Dioxane | 1-2 h | 25 | Standard for solution-phase | [][15] |
| 25% TFA | DCM | 2 h | 25 | Common general condition | [7][16] |
| Oxalyl Chloride (3 eq.) | Methanol | 1-4 h | 25 | Mild, high yield (>70%) | [17] |
| TMSI, then MeOH | Acetonitrile | Variable | 25 | Mild, for sensitive substrates | [10] |
| Zinc Bromide (ZnBr₂) | DCM | Overnight | 25 | Selective for secondary N-Boc | [8] |
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results. The following sections provide step-by-step methodologies for the protection and deprotection of amino acids.
Protocol: General Procedure for N-Boc Protection of an Amino Acid
This protocol is a standard method for protecting the α-amino group of an amino acid using Boc anhydride.
Caption: A typical experimental workflow for Boc protection of an amino acid.
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water, containing a base like sodium hydroxide (B78521) (2.0 eq.) or sodium bicarbonate.[7][]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the cooled solution, either in one portion or dropwise as a solution in the organic co-solvent.[17]
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold acid solution (e.g., 1M HCl or KHSO₄). Extract the product into an organic solvent such as ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid. Further purification can be performed by crystallization or column chromatography if necessary.
Protocol: General Procedure for N-Boc Deprotection with TFA
This protocol describes the standard method for removing the Boc group using TFA/DCM, a common step in Solid-Phase Peptide Synthesis (SPPS).[14]
Caption: A standard experimental workflow for the acidic cleavage of a Boc group.
Methodology:
-
Dissolution: Dissolve the N-Boc protected compound (1.0 eq.) in an anhydrous solvent, typically dichloromethane (DCM).[16]
-
Scavenger Addition (Optional): If the substrate contains acid-sensitive or nucleophilic functional groups (e.g., Trp, Met, Cys), add a scavenger such as anisole, thioanisole, or triethylsilane (1-5% v/v).[10][18]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[7][14] The addition is often performed at 0 °C to control the initial exotherm.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Note that CO₂ evolution will occur. Do not run the reaction in a sealed vessel.[6][8]
-
Monitoring: Monitor the deprotection using TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) or DCM may be necessary to remove residual TFA.
-
Purification: The resulting product is the amine TFA salt. It can often be used directly in the next step (e.g., peptide coupling after neutralization) or purified. Purification may involve precipitation by adding cold diethyl ether, followed by filtration and drying.
Orthogonality in Synthesis Strategy
The utility of the Boc group is significantly enhanced by its orthogonality with other common protecting groups. This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for the synthesis of complex molecules.[3]
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Application of Boc-anhydride [en.highfine.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chempep.com [chempep.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Boc-L-Phe(4-NH-Poc)-OH for Antibody-Drug Conjugate (ADC) Linker Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide focuses on Boc-L-Phe(4-NH-Poc)-OH , a hetero-bifunctional linker precursor that incorporates a cleavable peptide moiety and a bioorthogonal handle for click chemistry.
This compound features a phenylalanine residue, which can be susceptible to cleavage by lysosomal proteases like Cathepsin B, ensuring intracellular payload release. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, suitable for solid-phase peptide synthesis, while the C-terminus remains a free carboxylic acid for further conjugation. Crucially, the para-amino group of the phenylalanine is functionalized with a propargyloxycarbonyl (Poc) group. This terminal alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the precise and stable attachment of an azide-modified payload, forming a stable triazole linkage.
This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and application in ADC development, and a discussion of its potential advantages in creating next-generation ADCs.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 2576508-03-5 |
| Molecular Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((prop-2-yn-1-yloxy)carbonyl)amino)phenyl)propanoic acid |
| Appearance | White to off-white powder |
| Purity | >96% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM |
Data Presentation: Comparative Stability and Efficacy of ADC Linkers
The stability of the linker is paramount for the therapeutic window of an ADC. Premature payload release in circulation can lead to systemic toxicity, while insufficient cleavage at the target site can diminish efficacy. The triazole linkage formed via CuAAC is known for its high stability. The following tables provide illustrative quantitative data comparing different linker technologies, including those with triazole linkages, to provide context for the potential performance of ADCs developed with this compound.
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Example | Plasma Half-life (t½) in human plasma (days) | Reference |
| Thioether (Non-cleavable) | Proteolytic degradation | Trastuzumab emtansine (T-DM1) | ~4 | [1] |
| Hydrazone (pH-sensitive) | Acid hydrolysis | Gemtuzumab ozogamicin | ~2 | [1] |
| Dipeptide (Protease-cleavable) | Cathepsin B cleavage | Brentuximab vedotin | >7 | [1] |
| Triazole (Click Chemistry) | Non-cleavable in plasma | Hypothetical ADC-X | >10 | [2] |
| Silyl Ether (Acid-cleavable) | Acid hydrolysis | MMAE Conjugate | >7 | [1] |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC | Target | Linker Type | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| ADC-A | HER2 | Val-Cit (Protease-cleavable) | NCI-N87 (Gastric) | 2.5 | 95 | [3] |
| ADC-B | HER2 | Thioether (Non-cleavable) | NCI-N87 (Gastric) | 2.5 | 80 | [3] |
| ADC-C | PSMA | Triazole (Click Chemistry) | LNCaP (Prostate) | 5 | 75 | [4] |
| ADC-D | CD22 | Disulfide (Reductive cleavage) | Raji (Lymphoma) | 3 | 90 | [5] |
Note: The data for the triazole-linked ADC is illustrative and based on general knowledge of their stability and efficacy. Specific results will depend on the antibody, payload, and tumor model.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the development of an ADC.
Synthesis of this compound
The synthesis of this compound involves the protection of the para-amino group of commercially available Boc-4-amino-L-phenylalanine with propargyl chloroformate.
Materials:
-
Boc-4-amino-L-phenylalanine (Boc-L-Phe(4-NH₂)-OH)
-
Propargyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve Boc-4-amino-L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propargyl chloroformate (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.
ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified cytotoxic payload to an antibody functionalized with this compound.
Materials:
-
Antibody functionalized with this compound (Alkyne-Antibody)
-
Azide-modified cytotoxic payload (Azide-Payload)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Alkyne-Antibody in PBS.
-
Dissolve the Azide-Payload in DMSO to create a stock solution.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the Alkyne-Antibody with the Azide-Payload at a desired molar ratio (e.g., 1:5 antibody to payload).
-
Add THPTA to the reaction mixture to a final concentration of approximately 1 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of approximately 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 2 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[6][7]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an ADC in a murine model.[8][9]
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
ADC of interest
-
Sterile PBS for injection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA method.
-
Quantify the concentration of the free payload in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the total antibody, conjugated ADC, and free payload over time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Mandatory Visualizations
Chemical Structure and Synthesis Workflow
ADC Development Workflow
General Mechanism of Action of an ADC
Conclusion
This compound is a promising building block for the development of advanced Antibody-Drug Conjugates. Its design allows for the incorporation of a protease-cleavable element for controlled intracellular drug release, while the propargyl group enables the use of highly efficient and stable "click" chemistry for payload conjugation. The protocols and data presented in this guide offer a framework for researchers to synthesize, conjugate, and evaluate ADCs using this versatile linker. The unique combination of features in this compound has the potential to contribute to the creation of more stable, potent, and safer ADC therapeutics. Further research and development in this area are warranted to fully explore its capabilities in the fight against cancer.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Boc-L-Phe(4-NH-Poc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It incorporates two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the propargyloxycarbonyl (Poc) group on the para-amino function of the phenylalanine side chain. This orthogonal protection scheme allows for the selective deprotection of the α-amine for peptide chain elongation under standard Boc-SPPS conditions, while the Poc-protected side chain remains intact. The Poc group, containing an alkyne moiety, is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and can be selectively cleaved under specific conditions, typically involving transition metal catalysis.[1] This feature makes this compound a valuable building block for the synthesis of peptides with modified side chains, allowing for subsequent conjugation or cyclization via "click chemistry."[1]
These application notes provide a comprehensive protocol for the use of this compound in Boc-SPPS, including resin loading, coupling, deprotection of both the Boc and Poc groups, and final cleavage of the peptide from the resin.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| Appearance | White to off-white solid |
| Purity | >96% |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. |
Experimental Protocols
Resin Selection and Preparation
Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for use with this compound. The choice of resin will depend on the desired C-terminal functionality of the peptide (acid or amide).
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
First Amino Acid Loading (Resin Loading)
The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The cesium salt method is commonly employed to minimize racemization.
Protocol for Loading onto Merrifield Resin:
-
Dissolve this compound in a minimal amount of N,N-dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir until the amino acid is fully dissolved and the cesium salt is formed.
-
Evaporate the solvent to dryness.
-
Add the dried Boc-L-Phe(4-NH-Poc)-OCs salt to the swollen Merrifield resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Determine the loading capacity using a quantitative method such as the picric acid test or by cleaving the amino acid from a small amount of resin and analyzing by UV-Vis spectroscopy.
Solid-Phase Peptide Synthesis Cycle
The following steps describe a single cycle for the addition of one amino acid to the growing peptide chain.
The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).
Protocol for Boc Deprotection:
-
Wash the peptide-resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution.
-
Wash the resin with DCM (3-5 times) to remove residual TFA.[2]
The N-terminal amine, which is protonated as a trifluoroacetate (B77799) salt after deprotection, must be neutralized to the free amine before the next coupling step.
Protocol for Neutralization:
-
Wash the peptide-resin with DCM (2 times).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3-5 times) to remove excess base.
The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide-resin. Several coupling reagents can be used, with varying efficiencies.
Table of Common Coupling Reagents in Boc-SPPS:
| Coupling Reagent | Activation Time | Coupling Time | Racemization Risk | Notes |
| DCC/HOBt | 5-10 min | 1-4 hours | Low | Cost-effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate washing. |
| DIC/HOBt | 5-10 min | 1-4 hours | Low | Similar to DCC, but the diisopropylurea byproduct is more soluble.[3][4] |
| HBTU/DIEA | 2-5 min | 30-60 min | Low | Highly efficient and fast, a common choice for routine couplings.[3][4] |
| HATU/DIEA | 1-2 min | 15-45 min | Very Low | Very efficient, especially for sterically hindered couplings.[3][4] |
Protocol for HBTU-mediated Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).
Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
On-Resin Deprotection of the Poc Group
The Poc group is stable to the acidic conditions of Boc deprotection. Its removal requires specific catalysts, allowing for selective side-chain modification while the peptide is still attached to the solid support.
Protocol for Poc Deprotection using a Cobalt Complex:
-
Caution: This procedure should be performed in a well-ventilated fume hood as dicobalt octacarbonyl is toxic.
-
Wash the peptide-resin containing the Poc-protected phenylalanine with DCM (3 times).
-
Prepare a solution of dicobalt octacarbonyl (Co₂(CO)₈) (excess) in a mixture of TFA and DCM.
-
Add the solution to the peptide-resin and agitate at room temperature. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
Once the deprotection is complete, drain the reagent solution.
-
Wash the resin extensively with DCM, DMF, and then DCM again to remove all traces of the cobalt complex and byproducts.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Table of Common Cleavage Cocktails for Boc-SPPS:
| Reagent | Composition | Application |
| HF | Anhydrous Hydrogen Fluoride | The most common and effective reagent for cleaving peptides from Merrifield and MBHA resins. Requires specialized equipment due to its high toxicity and corrosiveness. |
| TFMSA | Trifluoromethanesulfonic acid | An alternative to HF, it is a strong acid that can be used for cleavage. |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate | Another strong acid alternative to HF. |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cleavage cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[5] |
| TFA/TIS/water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and less odorous cleavage cocktail suitable for many peptides, especially when sensitive residues are appropriately protected.[5] |
General Protocol for TFA-based Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Place the dry resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) (10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis using this compound.
Caption: Orthogonal deprotection strategy for Boc and Poc protecting groups.
References
Application Notes and Protocols for Boc-L-Phe(4-NH-Poc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-α-Boc-L-phenylalanine(4-amino-propargyloxycarbonyl)-OH, hereafter referred to as Boc-L-Phe(4-NH-Poc)-OH, in peptide synthesis. This versatile amino acid derivative incorporates a propargyloxycarbonyl (Poc) group, a key functional handle for "click chemistry," enabling the straightforward synthesis of modified peptides for a wide range of applications in drug discovery and development.
Introduction to this compound
This compound is a synthetically modified amino acid that serves as a valuable building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a standard in peptide chemistry. The key feature of this molecule is the propargyl group (a terminal alkyne) on the side chain, which allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the site-specific introduction of various functionalities, such as imaging agents, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic payloads, onto a peptide scaffold.[1][2]
Coupling Methods and Reagent Selection
The coupling of this compound to a growing peptide chain is a critical step that can be influenced by the choice of coupling reagents. Due to the steric hindrance that can be associated with modified amino acids, careful selection of the activation method is crucial for achieving high coupling efficiency and minimizing side reactions. While specific quantitative data for this compound is not extensively published in comparative studies, performance can be extrapolated from data on other sterically hindered and Boc-protected amino acids.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent/Method | Typical Coupling Yield (%) | Typical Reaction Time (min) | Key Advantages & Considerations |
| HATU/DIPEA | > 95 | 30 - 120 | Highly efficient for sterically hindered amino acids. Low risk of racemization. Higher cost. |
| HBTU/DIPEA | 90 - 98 | 30 - 120 | A reliable and widely used reagent, offering a good balance of reactivity and cost. |
| DIC/HOBt | 85 - 95 | 60 - 240 | Cost-effective. The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered off in solution-phase synthesis. Diisopropylurea (DIU) from DIC is more soluble. |
Note: Yields and reaction times are estimates and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual solid-phase synthesis for incorporating a this compound residue into a peptide sequence on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
HOBt (1-Hydroxybenzotriazole) - if using DIC
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3]
-
Wash the resin thoroughly with DCM, followed by DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (3 eq.) with the chosen coupling reagent (e.g., HATU (2.9 eq.) and DIPEA (6 eq.)) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), continue the coupling for an additional hour or perform a double coupling.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous HF or TFMSA, with appropriate scavengers.[3]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Boc-SPPS incorporating this compound.
Solution-Phase Peptide Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., DIC)
-
HOBt
-
DIPEA or N-methylmorpholine (NMM)
-
Anhydrous DCM or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free-Basing of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM. Add DIPEA or NMM (1.1 eq.) and stir for 20 minutes at room temperature.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add DIC (1.1 eq.) and stir for 15 minutes at 0 °C.
-
Coupling: Add the solution of the free-based amino acid ester to the activated this compound solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (if using DCC) or diisopropylurea (if using DIC, which is more soluble).
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography.
Application in Click Chemistry: Synthesis of a Triazole-Containing Peptide
The propargyl group on the side chain of the incorporated phenylalanine residue serves as a handle for CuAAC. This allows for the conjugation of the peptide to a molecule containing an azide (B81097) group.
Materials:
-
Peptide containing a Phe(4-NH-Poc) residue
-
Azide-functionalized molecule (e.g., Azido-PEG, fluorescent dye azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water or t-BuOH/water mixture)
Procedure:
-
Dissolution: Dissolve the peptide and the azide-functionalized molecule (1.2 eq.) in a suitable solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (1 eq.) in water.
-
Click Reaction: Add the sodium ascorbate solution to the peptide/azide mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-conjugated peptide by RP-HPLC.
References
Application Notes and Protocols: A Step-by-Step Guide for the Selective Deprotection of Boc-L-Phe(4-NH-Poc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the selective deprotection of the N-α-tert-butyloxycarbonyl (Boc) group from Boc-L-Phe(4-NH-Poc)-OH, yielding H-L-Phe(4-NH-Poc)-OH. This procedure is a critical step in peptide synthesis and drug development, enabling the elongation of a peptide chain from the N-terminus while the side chain remains protected by the propargyloxycarbonyl (Poc) group.
The Boc and Poc protecting groups offer an orthogonal protection strategy, allowing for the selective removal of the acid-labile Boc group under conditions that leave the Poc group intact[1][2][3][4][5]. The Poc group is stable to the acidic conditions used for Boc removal and can be cleaved later using specific transition metal catalysts[5]. This methodology is fundamental for the site-specific modification of peptides.
Experimental Protocol: Selective Boc Deprotection
This protocol outlines the materials and step-by-step procedure for the efficient and selective removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing chamber, UV lamp)
-
Appropriate solvent system for TLC (e.g., DCM/Methanol or Chloroform/Methanol)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1 M, but this can be adjusted based on the scale of the reaction.
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas to create an inert atmosphere. This helps to prevent side reactions with atmospheric moisture.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with gentle stirring.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the cooled solution. A common deprotection cocktail is a solution of 25-50% TFA in DCM[2][6]. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the completion of the reaction.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. It is advisable to use a base trap (e.g., a trap containing sodium hydroxide (B78521) solution) to neutralize the acidic vapors.
-
Drying: Place the resulting residue under a high-vacuum pump to remove any residual TFA and solvent. The product, H-L-Phe(4-NH-Poc)-OH as a TFA salt, should be a solid or a viscous oil.
-
Characterization (Optional but Recommended): The identity and purity of the deprotected product can be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the selective Boc deprotection of this compound.
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 1 equivalent | Starting material. |
| Dichloromethane (DCM) | 10-20 mL per gram of starting material | Anhydrous grade is recommended. |
| Trifluoroacetic acid (TFA) | 25-50% (v/v) in DCM | A higher concentration of TFA may lead to faster deprotection but also increases the risk of side reactions. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction rate. |
| Reaction Time | 1.5 - 2.5 hours | Monitor by TLC to determine the exact endpoint. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with moisture. |
| Work-up & Purification | ||
| Solvent Removal | Rotary Evaporation | Use a base trap to neutralize acidic vapors. |
| Drying | High Vacuum | Ensures complete removal of volatile impurities. |
| Expected Yield | >95% | The reaction is generally high-yielding. |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Incorporation of Boc-L-Phe(4-NH-Poc)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid Boc-L-Phe(4-NH-Poc)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This compound is a valuable building block for introducing a propargyloxycarbonyl (Poc) protected alkyne functionality, enabling subsequent site-specific modification of the peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the conjugation of a wide range of molecules, including fluorophores, imaging agents, and therapeutic payloads. These application notes will cover the physicochemical properties of this compound, detailed protocols for its incorporation into peptide chains, cleavage from the solid support, and subsequent click chemistry conjugation.
Introduction to this compound
This compound is a derivative of L-phenylalanine featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a propargyloxycarbonyl (Poc) group protecting an amino functionality at the para position of the phenyl ring. The Poc group contains a terminal alkyne, a key functional group for click chemistry. This orthogonally protected amino acid is designed for seamless integration into standard Boc-SPPS workflows. The Boc group is labile to trifluoroacetic acid (TFA), allowing for iterative deprotection and chain elongation, while the Poc group is stable under these conditions and can be deprotected using specific reagents if required, or more commonly, the alkyne is used directly in click chemistry after peptide cleavage.
Key Features:
-
Boc Protected α-Amine: Compatible with standard Boc-SPPS deprotection steps using TFA.
-
Propargyloxycarbonyl (Poc) Group: Provides a stable terminal alkyne for post-synthetic modification via click chemistry.
-
Orthogonal Protection Scheme: Allows for selective deprotection and modification.
-
Versatility: Enables the synthesis of peptides with a site-specific handle for conjugation to a wide array of molecules for applications in drug discovery, diagnostics, and fundamental research.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and characterization.
| Property | Value |
| Synonym | Boc-L-Phe(4-propargyloxycarbonylamino)-OH |
| Molecular Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| CAS Number | 2576508-03-5 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% (HPLC) |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8 °C |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS, followed by cleavage, purification, and a subsequent click reaction.
General Workflow for Peptide Synthesis and Modification
The overall process involves the synthesis of the alkyne-containing peptide on a solid support, cleavage and deprotection, purification, and finally, the copper-catalyzed click reaction with an azide-containing molecule.
Protocol 1: Boc-SPPS of a Peptide Incorporating this compound
This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using MBHA resin for a C-terminal amide.
Materials:
-
MBHA resin (0.1 mmol)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Place the MBHA resin in a reaction vessel. Add DCM and allow the resin to swell for 30 minutes at room temperature. Drain the DCM.
-
Initial Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete reaction).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound: Follow the same procedure as in step 4, using this compound as the amino acid to be coupled. Due to its modified structure, a slightly longer coupling time or a double coupling may be beneficial to ensure high efficiency.
-
Final Boc Deprotection: After the final coupling step, repeat step 2 to remove the N-terminal Boc group.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol uses a standard high-HF cleavage method. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Anisole (B1667542) (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin (from Protocol 1) into the reaction vessel of the HF apparatus.
-
Add anisole (1.0 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Purification of the Alkyne-Modified Peptide
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude alkyne-modified peptide
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Monitor the elution at 220 nm and collect fractions containing the desired peptide.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified alkyne-modified peptide.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the purified alkyne-modified peptide with an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Purified alkyne-modified peptide
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO
Procedure:
-
Dissolve the alkyne-modified peptide in the aqueous buffer.
-
Dissolve the azide-containing molecule in DMSO.
-
In a reaction tube, combine the peptide solution, the azide (B81097) solution (typically 1.1-1.5 equivalents), and THPTA (5 equivalents relative to copper).
-
Prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture (final concentration ~50-100 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the final conjugated peptide by RP-HPLC using the method described in Protocol 3.
-
Characterize the final product by mass spectrometry.
Quantitative Data and Characterization
The successful incorporation and modification of the peptide should be confirmed at each stage.
Table 2: Analytical Techniques for Process Monitoring
| Step | Analytical Technique | Expected Outcome |
| SPPS | Kaiser Test | Negative result (yellow beads) after each coupling step, indicating complete reaction of the primary amine. |
| Cleavage and Purification | RP-HPLC, Mass Spec. | A major peak in the HPLC chromatogram with the expected mass of the alkyne-modified peptide. |
| Click Reaction and Purification | RP-HPLC, Mass Spec. | A shift in the retention time in the HPLC chromatogram and a mass increase corresponding to the azide-molecule. |
Table 3: Representative Coupling Efficiencies
While specific data for this compound is not widely published, typical coupling efficiencies for standard and modified Boc-amino acids using HBTU activation are generally high.
| Amino Acid Type | Coupling Reagent | Typical Coupling Efficiency |
| Standard Boc-amino acids | HBTU/DIEA | >99% |
| Bulky/hindered Boc-amino acids | HBTU/DIEA | 98-99% |
| This compound (est.) | HBTU/DIEA | >98% (double coupling may be required) |
Application Example: Cell-Penetrating Peptides for Modulating GPCR Signaling
Peptides functionalized with this compound can be conjugated to various cargos, such as small molecule drugs or fluorescent probes, to study or modulate cellular processes. A prominent application is the use of cell-penetrating peptides (CPPs) to deliver these cargos into cells. Once inside, the cargo can interact with intracellular targets, such as G-protein coupled receptors (GPCRs) or their downstream signaling components.
In this conceptual pathway, a CPP conjugated to a therapeutic cargo via the alkyne handle of the modified phenylalanine enters the cell. The cargo then interacts with and modulates the activity of a G-protein, thereby altering the downstream signaling cascade initiated by the GPCR. This approach allows for the targeted delivery of therapeutics to intracellular components of key signaling pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance from the modified side chain. | Perform a double coupling. Increase the coupling time to 3-4 hours. Use a more powerful coupling agent like HATU. |
| Low Yield of Crude Peptide after Cleavage | Premature cleavage of the peptide from the resin during TFA deprotection steps. | Ensure the use of a stable linker (e.g., PAM resin for C-terminal acids). Minimize exposure time to TFA during deprotection. |
| Side Reactions during Click Chemistry | Oxidation of the peptide (e.g., Met, Cys residues). | Degas all solutions before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a copper ligand like THPTA to stabilize the Cu(I) oxidation state. |
| Poor Purification of Alkyne-Peptide | Hydrophobicity of the peptide. | Optimize the RP-HPLC gradient and mobile phase. Consider using a different stationary phase (e.g., C4 or C8) or adding a different organic modifier to the mobile phase. |
Conclusion
This compound is a highly effective building block for the introduction of a bioorthogonal alkyne handle into synthetic peptides using standard Boc-SPPS. The protocols outlined in this document provide a comprehensive guide for its successful incorporation, cleavage, purification, and subsequent functionalization via click chemistry. The ability to site-specifically modify peptides opens up a vast landscape of possibilities for developing novel peptide-based therapeutics, diagnostic tools, and research probes. Careful execution of these protocols and appropriate analytical monitoring will ensure the synthesis of high-quality, functionalized peptides for a wide range of applications.
Application Notes and Protocols: Boc-L-Phe(4-NH-Poc)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-NH-Poc)-OH is a non-canonical amino acid derivative designed for facile incorporation into peptide synthesis and bioconjugation workflows via "click chemistry". The presence of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine allows for its use in standard solid-phase or solution-phase peptide synthesis. The key feature of this molecule is the propargyloxycarbonyl (Poc) group attached to the 4-amino position of the phenylalanine side chain. This terminal alkyne functionality makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under mild reaction conditions.[1][2][3][][5] It enables the covalent ligation of the alkyne-modified peptide with an azide-containing molecule to form a stable 1,2,3-triazole linkage. This linkage serves as a robust bioisostere for the amide bond, potentially enhancing metabolic stability.[1] This methodology is invaluable for a range of applications including the synthesis of cyclic peptides, peptide-drug conjugates, peptide-based probes for bioimaging, and the development of novel biomaterials.[1][5]
Chemical Information
| Compound Name | This compound |
| Synonyms | N-alpha-t-Butyloxycarbonyl-4-(propargyloxycarbonyl)amino-L-phenylalanine |
| Molecular Formula | C₁₈H₂₂N₂O₆ |
| Molecular Weight | 362.38 g/mol |
| Structure | ![]() |
| Key Functional Groups | Boc-protected amine, Carboxylic acid, Alkyne (via Poc group) |
Applications in CuAAC
The primary application of this compound is to introduce a "handle" for post-synthetic modification of peptides. Once incorporated into a peptide sequence, the terminal alkyne of the Poc group is available for a highly specific CuAAC reaction with a molecule of interest that has been functionalized with an azide (B81097) group.
Key Applications Include:
-
Peptide Cyclization: For the synthesis of cyclic peptides, a peptide chain can be synthesized containing both an azide-functionalized amino acid and this compound. An intramolecular CuAAC reaction can then be performed to cyclize the peptide.[1]
-
Bioconjugation: Peptides containing this amino acid can be conjugated to a wide array of azide-modified molecules, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, cytotoxic drugs for antibody-drug conjugates (ADCs), or other biomolecules like proteins and nucleic acids.
-
Drug Development: The triazole linkage formed is metabolically stable, making this a valuable tool in designing peptide-based therapeutics with improved pharmacokinetic properties.[1]
-
Materials Science: This amino acid can be used to functionalize polymers and surfaces with peptides, creating novel biomaterials.
Experimental Protocols
The following are representative protocols for the use of this compound in CuAAC reactions. Optimization may be required depending on the specific substrates and desired outcome.
Protocol 1: Solution-Phase CuAAC of a Peptide
This protocol describes the conjugation of a peptide containing a this compound residue to an azide-containing molecule in solution.
Materials:
-
Peptide containing this compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)
-
Solvent: tert-Butanol/Water (1:1 or 1:2 v/v) or Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Dissolve Reactants: In a suitable reaction vessel, dissolve the peptide containing this compound (1 equivalent) in the chosen solvent system (e.g., tBuOH/H₂O).
-
Add Azide: Add the azide-functionalized molecule (1.1-1.5 equivalents) to the reaction mixture.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and, if used, the THPTA ligand. A typical concentration is 10-20 mM CuSO₄ and 50-100 mM THPTA in deionized water.
-
Prepare Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
Deoxygenate: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate Reaction: Add the copper sulfate solution (typically 0.1-0.5 equivalents) to the reaction mixture, followed by the sodium ascorbate solution (typically 1-2 equivalents). If using a ligand, pre-mixing the copper sulfate and ligand is often beneficial.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Reaction progress can be monitored by LC-MS or HPLC.
-
Work-up and Purification: Upon completion, the product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Intramolecular Peptide Cyclization
This protocol outlines the cyclization of a linear peptide containing both an azide-functionalized amino acid and this compound while the peptide is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with azide and alkyne functionalities
-
Copper(I) iodide (CuI) or Copper(II) sulfate/sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Swell the Resin: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Prepare Reaction Cocktail: In a separate vessel, prepare the CuAAC reaction cocktail. A common cocktail consists of CuI (0.3 equivalents) and DIPEA (0.6 equivalents) in DMF.
-
Add to Resin: Add the reaction cocktail to the swollen resin.
-
Reaction Conditions: Gently agitate the resin at room temperature for 12-24 hours.
-
Wash the Resin: After the reaction, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for CuAAC reactions involving alkyne-functionalized amino acids, based on literature reports for similar systems. Actual results may vary depending on the specific substrates.
| Parameter | Solution-Phase Conjugation | On-Resin Cyclization |
| Alkyne Substrate | Peptide with this compound | Resin-bound peptide with alkyne and azide |
| Azide Substrate | Azide-functionalized molecule | Intramolecular azide |
| Copper Source | CuSO₄·5H₂O / Na-Ascorbate | CuI or CuSO₄·5H₂O / Na-Ascorbate |
| Ligand (optional) | THPTA | Not typically used |
| Solvent | tBuOH/H₂O, DMF | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 12 - 24 hours |
| Typical Yield | > 80% | High, often near quantitative on-resin |
Visualizations
Experimental Workflow for Solution-Phase CuAAC
Caption: General workflow for the solution-phase CuAAC conjugation of a peptide.
CuAAC Reaction Scheme
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application Logic for Peptide Modification
Caption: Logical flow for utilizing this compound in peptide modification.
References
Application Notes and Protocols for Click Reactions with Boc-L-Phe(4-NH-Poc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Boc-L-Phe(4-NH-Poc)-OH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This versatile amino acid derivative, featuring a terminal alkyne within its propargyloxycarbonyl (Poc) protecting group, is an invaluable building block for peptide synthesis, bioconjugation, and the development of novel therapeutics.
Introduction
Click chemistry encompasses a class of reactions known for their high efficiency, selectivity, and tolerance of a wide array of functional groups, making them ideal for applications in complex biological systems.[1] The most prominent among these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[2][3]
This compound is specifically designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The Boc protecting group on the alpha-amine allows for standard peptide elongation, while the Poc group on the side chain introduces a readily accessible alkyne functionality for post-synthetic modification or intramolecular cyclization via CuAAC.
Key Applications
-
Peptide Labeling and Bioconjugation: Site-specific incorporation of this compound into a peptide sequence enables the attachment of various molecular probes, such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG), to study protein localization, and interaction, or to improve pharmacokinetic properties.
-
Peptide Cyclization: The formation of a triazole bridge through an intramolecular click reaction can enhance the conformational stability, metabolic resistance, and binding affinity of peptides.
-
Drug Development: This building block is instrumental in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where precise linker chemistry is crucial.[4]
Experimental Protocols
Two primary protocols are presented: one for the on-resin click functionalization of a peptide containing this compound and another for its use in a solution-phase bioconjugation reaction.
Protocol 1: On-Resin CuAAC Functionalization of a Peptide
This protocol describes the reaction of a resin-bound peptide containing a Poc-functionalized phenylalanine residue with an azide-bearing molecule.
Materials:
-
Resin-bound peptide incorporating this compound
-
Azide-functionalized molecule (e.g., Azido-PEG, fluorescent azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (if peptide cleavage is desired post-reaction)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in sterile, deionized water.
-
Prepare a 1 M solution of sodium ascorbate in sterile, deionized water. This solution should be made fresh.
-
Prepare a 50 mM solution of THPTA in sterile, deionized water.
-
Dissolve the azide-functionalized molecule in DMF to a desired concentration (typically 5-10 equivalents relative to the peptide).
-
-
Click Reaction:
-
Drain the DMF from the swollen resin.
-
Add the solution of the azide-functionalized molecule to the resin.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently agitate the mixture at room temperature for 4-12 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3x), water (3x), and DCM (3x) to remove excess reagents and copper.
-
-
Peptide Cleavage and Purification (Optional):
-
Dry the resin under a stream of nitrogen.
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail.
-
Purify the clicked peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the product by mass spectrometry (MS).
-
Protocol 2: Solution-Phase CuAAC Bioconjugation
This protocol details the conjugation of a purified, Poc-containing peptide with an azide-functionalized biomolecule in an aqueous buffer system.
Materials:
-
Purified peptide containing the deprotected form of L-Phe(4-NH-Poc)-OH
-
Azide-functionalized biomolecule (e.g., protein, oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Aminoguanidine (B1677879) hydrochloride
-
Organic co-solvent (e.g., DMSO, if required for solubility)
Procedure:
-
Reactant Dissolution:
-
Dissolve the Poc-containing peptide in PBS to the desired final concentration (e.g., 50-100 µM).
-
Dissolve the azide-functionalized biomolecule in PBS. Use a slight excess (1.5-2 equivalents) relative to the peptide.
-
-
Reagent Stock Preparation:
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of aminoguanidine hydrochloride in water. Aminoguanidine helps to prevent oxidative damage to biomolecules.[5]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the peptide and azide-biomolecule solutions.
-
Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.
-
Add the aminoguanidine stock solution.[6]
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[7]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugated product using a suitable method for the biomolecule of interest, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted peptide and copper catalyst.
-
Analyze the final product by SDS-PAGE, LC-MS, or other appropriate techniques.
-
Data Presentation
The efficiency of CuAAC reactions is typically high, often achieving near-quantitative yields.[3] The following tables provide representative data for reaction conditions and expected outcomes based on literature for similar systems.
Table 1: Representative Conditions for On-Resin CuAAC Functionalization
| Parameter | Condition | Purpose |
| Peptide Loading | 0.1 - 0.5 mmol/g | Starting material on solid support |
| Azide Equivalents | 5 - 10 eq | Drives the reaction to completion |
| CuSO₄ Concentration | 0.5 - 1 eq | Catalyst |
| Sodium Ascorbate | 5 - 10 eq | Reducing agent to generate Cu(I) in situ |
| Ligand (e.g., THPTA) | 1 - 2 eq | Stabilizes Cu(I) and accelerates the reaction |
| Solvent | DMF / tBuOH:H₂O | Solubilizes reactants |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 4 - 12 hours | Typical duration for high conversion |
| Expected Yield | >95% | Based on HPLC analysis of the crude cleaved peptide |
Table 2: Representative Conditions for Solution-Phase CuAAC Bioconjugation
| Parameter | Condition | Purpose |
| Alkyne-Peptide Conc. | 25 - 200 µM | Concentration of the limiting reagent |
| Azide-Biomolecule | 1.5 - 2 eq | Ensures efficient conjugation |
| Final CuSO₄ Conc. | 50 - 500 µM | Catalyst concentration |
| Final NaAsc Conc. | 1 - 5 mM | In situ generation of Cu(I) |
| Additive | Aminoguanidine | Scavenges reactive byproducts |
| Buffer | PBS, pH 7.4 | Maintains physiological pH |
| Temperature | Room Temperature | Protects biomolecule integrity |
| Reaction Time | 1 - 4 hours | Rapid conjugation |
| Expected Yield | 70 - 95% | Dependent on the specific biomolecules being conjugated |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: CuAAC Reaction Scheme.
Caption: Experimental Workflow for CuAAC.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Boc-L-Phe(4-NH-Poc)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-NH-Poc)-OH is a synthetically modified amino acid derivative that serves as a critical building block in the development of advanced therapeutic peptides. This compound incorporates a Boc (tert-butyloxycarbonyl) protecting group on the α-amino group and a Poc (propargyloxycarbonyl) protected amine on the phenyl side chain. The key feature of this molecule is the terminal alkyne group provided by the Poc protecting group, which enables the site-specific modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The introduction of this "clickable" functionality into a peptide sequence allows for the straightforward and efficient conjugation of various moieties, including imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), polyethylene (B3416737) glycol (PEG) for half-life extension, and other biomolecules to enhance therapeutic efficacy. The Boc protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS) methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O₆ | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| CAS Number | 2576508-03-5 | [1] |
| Appearance | White to off-white solid | |
| Purity | >96% | [2] |
| Solubility | Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP, DCM) |
Applications in Therapeutic Peptide Synthesis
The primary application of this compound is to introduce a versatile handle for post-synthetic modification of peptides. This approach is instrumental in the development of:
-
Antibody-Drug Conjugates (ADCs): The alkyne group can be used to attach potent cytotoxic payloads to a peptide that targets a specific receptor on cancer cells.
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize a targeting peptide to deliver a conjugated drug to the site of action.
-
PEGylated Peptides: The covalent attachment of PEG chains can improve the pharmacokinetic profile of a therapeutic peptide by increasing its hydrodynamic radius and reducing renal clearance.
-
Cyclic Peptides: Intramolecular cyclization via click chemistry can be employed to constrain the peptide's conformation, often leading to increased receptor affinity and stability.[3]
-
Fluorescently Labeled Peptides: For diagnostic and research purposes, fluorescent dyes can be readily attached to the peptide.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using Boc-SPPS and subsequent modification via click chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a peptide on a solid support using the Boc protection strategy.
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Appropriate solid-phase resin (e.g., MBHA resin for C-terminal amides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Piperidine (for Fmoc-SPPS, if applicable for other residues)
-
Cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Repeat the 50% TFA in DCM treatment for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (or another Boc-amino acid) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF or a low/high TFMSA cocktail) to cleave the peptide from the resin and remove side-chain protecting groups. Note: The Poc group is stable to TFA but may be cleaved by strong acids over extended periods. Shorter cleavage times are recommended if the Poc group is to be retained.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Diagram of Boc-SPPS Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-functionalized peptide synthesized in Protocol 1.
Materials:
-
Alkyne-containing peptide (from Protocol 1)
-
Azide-containing molecule (e.g., azide-PEG, azide-drug conjugate)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., water/t-butanol mixture, DMF)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-containing peptide and the azide-containing molecule (1.1-1.5 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).
-
Prepare Catalyst: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 equivalents) in water.
-
Initiate Reaction: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Upon completion, purify the conjugated peptide by RP-HPLC to remove unreacted starting materials and the catalyst.
-
Characterization: Characterize the final conjugated peptide by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Diagram of CuAAC Click Chemistry:
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data Summary
| Parameter | SPPS | CuAAC Click Reaction |
| Coupling Efficiency per Step | >99% | N/A |
| Overall Crude Peptide Yield | 50-80% (highly sequence dependent) | N/A |
| Purity of Crude Peptide (by HPLC) | 60-90% | N/A |
| Reaction Conversion (Click) | N/A | >95% |
| Final Purified Product Yield | 10-40% (of theoretical) | 70-90% (from purified peptide) |
| Final Purity (by HPLC) | >98% | >98% |
Note: Yields are highly dependent on the specific peptide sequence, the nature of the conjugated molecule, and the purification process.
Signaling Pathways and Logical Relationships
This compound is a synthetic building block and does not directly participate in cellular signaling pathways. Its role is upstream in the synthesis of peptides that may interact with such pathways. The logical relationship of its use is in the construction of a peptide chain, followed by a specific chemical modification, as illustrated in the following diagram.
Caption: Logical relationship of this compound in the development of therapeutic peptides.
Conclusion
This compound is an invaluable reagent for the synthesis of peptide-based drug candidates that require site-specific modification. The protocols and data provided in these application notes offer a framework for researchers and scientists to effectively utilize this "clickable" amino acid in their drug development efforts. Careful execution of these methods and a thorough understanding of the underlying chemistry are essential for the successful synthesis and purification of target peptides.
References
Application Notes and Protocols for Boc-L-Phe(4-NH-Poc)-OH in Diagnostic Tool Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the propargyloxycarbonyl (Poc) protecting group on the side chain of the phenylalanine residue. This group introduces a terminal alkyne, a functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific covalent conjugation of the resulting peptide to a wide range of molecules, such as reporter fluorophores, biotin, or larger biomolecules functionalized with an azide (B81097) group.[1][2]
These application notes provide a framework for utilizing this compound to develop peptide-based diagnostic tools. While specific performance data for diagnostic assays using this exact compound are not extensively published, the following protocols and examples are based on established methodologies for peptide-based diagnostics and bioconjugation via click chemistry.
Key Features of this compound
-
Orthogonal Protecting Groups: The Boc group on the alpha-amine and the Poc group on the side-chain amine allow for selective deprotection and modification during peptide synthesis.
-
Click Chemistry Functionality: The terminal alkyne of the Poc group enables highly selective and efficient conjugation with azide-containing molecules under mild, aqueous conditions.[3]
-
Versatility in Peptide Design: Incorporation of this amino acid allows for the precise placement of a conjugation site within a peptide sequence, which can be critical for maintaining biological activity and optimizing assay performance.
Application 1: Development of a Peptide-Based Fluorescence Polarization Immunoassay (FPIA)
This hypothetical application describes the use of a peptide synthesized with this compound as a tracer in a competitive FPIA to detect a specific antibody (e.g., a disease biomarker).
Principle of the FPIA
The assay is based on the principle of fluorescence polarization. A small, fluorescently labeled peptide tracer (containing the Poc-derived alkyne "clicked" to a fluorescent azide) will rotate rapidly in solution, resulting in low fluorescence polarization. When a larger antibody molecule binds to this tracer, its rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, a sample containing the target antibody will compete with a fixed amount of tracer for binding to a limited amount of antibody-binding reagent. A higher concentration of the target antibody in the sample will result in less tracer being bound, and thus a lower polarization signal.
Hypothetical Performance Data
The following table summarizes expected quantitative data from a developed FPIA for the detection of a hypothetical antibody "anti-X".
| Parameter | Value |
| Tracer Concentration | 10 nM |
| Antibody Titer | 1:1000 dilution |
| Assay Range | 1 ng/mL - 1000 ng/mL |
| Limit of Detection (LOD) | 0.8 ng/mL |
| Intra-assay CV (%) | < 5% |
| Inter-assay CV (%) | < 10% |
| Z'-factor | > 0.7 |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Peptide
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid-phase resin (e.g., Rink Amide resin) using standard Boc-SPPS chemistry. Incorporate this compound at the desired position in the sequence.
-
Deprotection and Cleavage: Following chain assembly, deprotect the side chains and cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and wash. Purify the alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Protocol 2: Click Chemistry Conjugation to a Fluorescent Azide
-
Reagent Preparation:
-
Dissolve the purified alkyne-peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of an azide-functionalized fluorophore (e.g., Azide-Fluor 488) in DMSO.
-
Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-peptide, azide-fluorophore, CuSO₄, and sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of Tracer: Purify the fluorescently labeled peptide tracer by RP-HPLC to remove unreacted fluorophore and catalyst.
-
Characterization: Confirm successful conjugation and purity by mass spectrometry and analytical RP-HPLC.
Protocol 3: FPIA Procedure
-
Reagent Preparation: Prepare serial dilutions of the standard target antibody and the unknown samples in FPIA buffer (e.g., PBS with 0.1% BSA).
-
Assay Plate Setup: In a 384-well black microplate, add the FPIA buffer, the antibody-binding reagent, and either the standard, sample, or a blank control.
-
Tracer Addition: Add the fluorescent peptide tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the standard antibody to generate a standard curve. Determine the concentration of the target antibody in the samples by interpolating their polarization values from the standard curve.
Diagrams
References
Troubleshooting & Optimization
Improving Boc-L-Phe(4-NH-Poc)-OH solubility in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-L-Phe(4-NH-Poc)-OH, focusing on challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-protected amino acids like this compound?
A1: The N-terminal Boc (tert-butyloxycarbonyl) protecting group generally increases the lipophilicity of an amino acid, which tends to improve its solubility in organic solvents compared to its unprotected form.[1] However, the overall solubility is highly dependent on the nature of the side chain. For this compound, the presence of the polar propoxycarbonyl (Poc) group on the aniline (B41778) nitrogen introduces a site for hydrogen bonding, which can influence its solubility profile. While standard Boc-L-Phe-OH is soluble in common solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), the modified side chain of this compound may alter its behavior.[2][3]
Q2: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended starting solvents?
A2: For most Boc-protected amino acids, DMF and NMP are excellent starting points due to their strong solvating properties for a wide range of organic molecules.[4] Dichloromethane (DCM) is also a common choice, although it may be less effective for more polar or bulky protected amino acids.[4] Given the additional functional group in this compound, if solubility is an issue in these solvents, more polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) should be considered.[4]
Q3: Can poor solubility of this compound affect my peptide coupling reaction?
A3: Yes, absolutely. Incomplete dissolution of the amino acid derivative will lead to a lower effective concentration in the reaction mixture, resulting in low coupling efficiency.[4] This can lead to incomplete reactions, truncated peptide sequences, and difficult purification. It is crucial to ensure complete dissolution before initiating the coupling reaction.[4]
Q4: Are there any solvent mixtures that can improve the solubility of this compound?
A4: Yes, using a co-solvent system can be highly effective. A commonly used "magic mixture" for challenging peptide sequences consists of DCM, DMF, and NMP in a 1:1:1 ratio.[4] For particularly difficult compounds, incorporating a small amount of DMSO into the solvent system can also be beneficial.[4][5]
Q5: How does temperature affect the solubility of this compound?
A5: Gently warming the solution can increase the solubility of many organic compounds, including protected amino acids.[4][5] However, it is important to be cautious with temperature to avoid potential degradation of the compound. It is recommended to use a water bath and not to exceed 40°C.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: The compound is not dissolving in the chosen organic solvent.
Step 1: Initial Assessment
-
Verify Compound Purity: Ensure the this compound is of high purity, as impurities can sometimes affect solubility.
-
Solvent Quality: Use anhydrous, high-purity solvents, as water content can negatively impact the solubility of protected amino acids in non-polar organic solvents.
Step 2: Physical Dissolution Aids
-
Sonication: Use a sonication bath to provide energy to break up solid particles and aid in dissolution.[5]
-
Gentle Warming: As mentioned in the FAQs, gently warm the mixture in a water bath (not exceeding 40°C) while stirring.[4]
Step 3: Solvent System Modification
-
Increase Polarity: If using a less polar solvent like DCM, try switching to a more polar aprotic solvent such as DMF, NMP, or DMSO.[4]
-
Use a Co-solvent Mixture: If a single solvent is ineffective, try a mixture. A good starting point is a 1:1 mixture of DCM and DMF. For very poorly soluble compounds, the "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4]
Step 4: Concentration Adjustment
-
Reduce Concentration: If your experimental protocol allows, try preparing a more dilute solution.
The following diagram illustrates the logical workflow for troubleshooting solubility issues.
Caption: A flowchart outlining the step-by-step process for troubleshooting solubility problems.
Data Presentation
While specific quantitative solubility data for this compound is not available in the literature, the following table provides an estimated qualitative solubility profile based on the properties of similar compounds like Boc-L-Phe-OH and other functionalized Boc-amino acids.[2][3][4]
| Solvent Family | Solvent | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Good to Excellent | A recommended starting solvent for most peptide coupling reactions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Often a stronger solvent than DMF and a good alternative.[4] | |
| Dimethyl sulfoxide (DMSO) | Excellent | Typically used as a solvent of last resort for very difficult-to-dissolve compounds.[4] | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | May be less effective than polar aprotic solvents due to the polar side chain.[4] |
| Ethers | Tetrahydrofuran (THF) | Moderate | Not a primary choice for peptide synthesis but can be used in some cases.[4] |
| Alcohols | Methanol (MeOH) | Soluble | The free carboxylic acid can interact with protic solvents. |
| Non-polar | Toluene, Hexanes | Poor to Insoluble | The overall polarity of the molecule is too high for good solubility in non-polar solvents. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a quick method to screen for suitable solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DCM, DMF, NMP, DMSO, THF, Methanol)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or small glass vials)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound into a series of labeled vials.
-
To each vial, add 100 µL of a different solvent.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, add another 100 µL of the solvent and vortex again.
-
Repeat this process up to a total volume of 1 mL.
-
Record the approximate volume of solvent required for complete dissolution to qualitatively rank the solvents.
Protocol 2: General Procedure for Dissolution Prior to Peptide Coupling
This workflow outlines the steps for preparing a solution of this compound for use in a peptide synthesis reaction.
Caption: A typical workflow for preparing a solution of the amino acid for peptide synthesis.
References
Common side reactions with Boc-L-Phe(4-NH-Poc)-OH and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-L-Phe(4-NH-Poc)-OH in chemical synthesis. The information is designed to help users anticipate and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a propargyloxycarbonyl (Poc) protecting group on the side-chain amino group at the 4-position of the phenyl ring. Its primary application is in peptide synthesis, where it serves as a building block for introducing a phenylalanine residue with a functionalizable alkyne handle.[1] This alkyne group allows for subsequent modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various molecules like labels, crosslinkers, or therapeutic payloads.[1]
Q2: What are the most common side reactions encountered when using this compound in peptide synthesis?
A2: The most common side reactions are generally those associated with Boc-protected amino acids in peptide synthesis. These include:
-
Racemization: Loss of stereochemical integrity at the α-carbon during the activation and coupling steps. This is a significant concern for most N-protected amino acids.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, leading to the cleavage of the dipeptide from the solid-phase support. This is particularly prevalent when proline is the C-terminal residue of the dipeptide but can occur with other amino acids as well.[2][3]
-
Incomplete Deprotection or Coupling: Failure to completely remove the Boc group or to couple the amino acid to the growing peptide chain.
-
Side reactions involving the alkyne group: While the Poc group is generally stable, the terminal alkyne can potentially undergo side reactions under specific conditions, such as the presence of certain transition metal catalysts (e.g., palladium or copper) that are not intended for the Poc deprotection.
Q3: How can I avoid racemization during the coupling of this compound?
A3: Racemization can be minimized by carefully selecting the coupling reagents and reaction conditions. Here are some key strategies:
-
Choice of Coupling Reagent: Use of coupling reagents known to suppress racemization, such as those based on uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP), is recommended. Carbodiimide reagents like DCC or EDC should be used with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4][5]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The choice and amount of base can significantly impact the extent of racemization.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Minimize Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the chance of racemization. In-situ activation methods are often preferred.
Q4: What strategies can be employed to prevent diketopiperazine (DKP) formation?
A4: DKP formation is a major concern at the dipeptide stage. To mitigate this:
-
Use of Specialized Resins: For solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the cyclization reaction.
-
Optimized Deprotection Conditions: Instead of the standard 20% piperidine (B6355638) in DMF for Fmoc removal (if applicable in a mixed Boc/Fmoc strategy), a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation.[3][6]
-
Dipeptide Coupling: Synthesizing the dipeptide in solution phase first and then coupling it to the resin can sometimes bypass the on-resin cyclization.
Q5: Are there any known incompatibilities of the Poc group or the alkyne functionality with common peptide synthesis reagents?
A5: The Poc group is stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[7] However, caution should be exercised with:
-
Transition Metals: Unintended exposure to certain transition metals, particularly palladium or copper complexes, could potentially lead to side reactions with the alkyne. Ensure thorough removal of any such catalysts used in preceding steps.
-
Strongly Nucleophilic Reagents: While generally robust, prolonged exposure to strong nucleophiles under harsh conditions could potentially affect the carbamate (B1207046) linkage of the Poc group.
Troubleshooting Guides
Guide 1: Low Coupling Efficiency or Incomplete Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low incorporation of this compound detected by mass spectrometry. | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance. 3. Aggregation of the peptide-resin. | 1. Switch to a more powerful coupling reagent like HATU or COMU. 2. Increase the equivalents of the amino acid and coupling reagents. 3. Increase the coupling time and/or temperature (monitor for racemization). 4. Use a solvent known to disrupt aggregation, such as NMP or a mixture containing DMSO. |
| Incomplete Boc deprotection. | 1. Insufficient reaction time or TFA concentration. 2. Scavenger interference. | 1. Extend the deprotection time or use a higher concentration of TFA. 2. Ensure appropriate scavengers (e.g., triisopropylsilane, water) are used to prevent side reactions from the tert-butyl cation. |
Guide 2: Presence of Unexpected Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry shows a peak corresponding to the D-isomer of the peptide. | Racemization during coupling. | 1. Lower the reaction temperature to 0 °C. 2. Use a less activating coupling reagent or add a racemization suppressant like HOBt. 3. Use a more sterically hindered base like DIPEA instead of less hindered bases. |
| Major peak corresponding to the diketopiperazine of the N-terminal dipeptide. | Intramolecular cyclization of the dipeptide. | 1. If using SPPS, switch to a 2-chlorotrityl chloride resin. 2. For subsequent steps after the dipeptide, use optimized Fmoc deprotection conditions (e.g., 2% DBU/5% piperazine in NMP) if applicable. |
| Unidentified peaks in mass spectrometry after steps involving metal catalysts. | Side reaction with the alkyne group of the Poc moiety. | 1. Ensure complete removal of any palladium or copper catalysts from previous steps. 2. Characterize the side product to understand the nature of the reaction. Consider alternative synthetic routes that avoid incompatible catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in SPPS
This protocol outlines a general method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF or NMP
-
DCM
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completeness using a ninhydrin (B49086) (Kaiser) test.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Deprotection of the Poc Group
This protocol describes the removal of the propargyloxycarbonyl (Poc) protecting group.
Method A: Using Tetrathiomolybdate (B108656)
-
Reagents: Benzyltriethylammonium tetrathiomolybdate, Acetonitrile (B52724).
-
Procedure: Treat the Poc-protected peptide with a solution of benzyltriethylammonium tetrathiomolybdate in acetonitrile at room temperature. The reaction is typically complete within a few hours.
Method B: Using Dicobalt Octacarbonyl
-
Reagents: Dicobalt octacarbonyl (Co₂(CO)₈), TFA, DCM.
-
Procedure: The Poc group can be cleaved at room temperature using a solution of Co₂(CO)₈ in a TFA/DCM mixture.[1]
Visualizations
Caption: A typical experimental workflow for incorporating this compound.
Caption: A troubleshooting decision tree for common issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency of Boc-L-Phe(4-NH-Poc)-OH
Welcome to the technical support center for Boc-L-Phe(4-NH-Poc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge in coupling this compound stems from significant steric hindrance. This is a result of the bulky tert-butyloxycarbonyl (Boc) group on the α-amine, the phenyl ring of the phenylalanine residue, and the propargyloxycarbonyl (Poc) protecting group on the side-chain amine. This bulkiness can physically impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.
Q2: What are the signs of low coupling efficiency with this amino acid?
A2: Common indicators of poor coupling efficiency include:
-
Positive Ninhydrin (B49086) Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.
-
Deletion Sequences: Mass spectrometry (MS) analysis of the final peptide may show a significant peak corresponding to the peptide sequence missing the this compound residue.
-
Low Overall Yield: The final yield of the desired full-length peptide will be lower than expected.
Q3: Is the propargyloxycarbonyl (Poc) protecting group stable during coupling?
A3: Yes, the Poc group, which contains a terminal alkyne, is generally stable under standard solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis conditions, including the acidic conditions used for Boc deprotection (e.g., neat trifluoroacetic acid - TFA). The alkyne functionality is also compatible with most common coupling reagents. However, care should be taken to avoid conditions that could specifically react with the alkyne, such as certain transition metal catalysts if not intended for a subsequent click chemistry reaction.
Q4: Which coupling reagents are recommended for this compound?
A4: For sterically hindered amino acids like this compound, standard coupling reagents like DCC/HOBt may be inefficient. More potent activating reagents are recommended. Uronium/aminium-based reagents such as HATU and HBTU , or phosphonium-based reagents like PyBOP , are known to significantly improve coupling yields for such challenging residues.
Q5: Can I perform a double coupling for this amino acid?
A5: Absolutely. Double coupling is a highly recommended strategy to improve the efficiency of incorporating sterically hindered amino acids. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient coupling reagent. 2. Incomplete activation of the amino acid. 3. Deactivation of coupling reagent by moisture. 4. Poor solubility of reactants. | 1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. 2. Ensure correct stoichiometry of the coupling reagent and base. Allow for a pre-activation step of 1-5 minutes. 3. Use anhydrous solvents (e.g., DMF, NMP) and handle reagents in an inert atmosphere. 4. Ensure all reactants are fully dissolved. Gentle warming or sonication may aid dissolution. |
| Presence of Deletion Sequences in Final Peptide (Confirmed by MS) | 1. Incomplete coupling of this compound. 2. Peptide aggregation on the solid support. | 1. Perform a double coupling. 2. Increase the reaction time for the coupling step (e.g., 2-4 hours). 3. Use a more potent coupling reagent (HATU or PyBOP). 4. Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents). 5. Consider using a solvent mixture (e.g., DMF/DCM) or adding a chaotropic salt like LiCl to disrupt aggregation. |
| Positive Ninhydrin Test After Coupling | Unreacted primary amines on the peptide-resin. | 1. Perform a second (double) coupling. 2. If the second coupling is also incomplete, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences with an N-terminal modification. |
| Unexpected Side Products | Potential reaction with the alkyne of the Poc group (rare under standard conditions). | 1. Ensure that the coupling reagents and conditions are compatible with terminal alkynes. Avoid reagents known to react with alkynes. 2. Minimize reaction times and temperatures to what is necessary for efficient coupling. |
Data Presentation
Table 1: Recommended Coupling Reagent Stoichiometry for this compound in SPPS
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Recommended Use |
| HBTU/HOBt/DIEA | 1:1:2 | Standard, but may be less effective for this hindered residue. |
| HATU/HOAt/DIEA | 1:1:2 | Highly recommended for hindered couplings due to high reactivity and low racemization. |
| PyBOP/HOBt/DIEA | 1:1:2 | Effective alternative to HATU. |
| DIC/Oxyma | 1:1:2 | A good option that avoids benzotriazole-based additives. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU in SPPS
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotect the N-terminal Boc group using 20-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, then IPA, and finally DMF.
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to check for completion.
-
If the test is positive, a second coupling is recommended.
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Protocol 2: Capping of Unreacted Amines (Optional)
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Resin Preparation: After the final coupling of this compound and subsequent washing, suspend the resin in DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Boc-L-Phe(4-NH-Poc)-OH stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Boc-L-Phe(4-NH-Poc)-OH, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a cool, dry place. The recommended storage temperature is 2–8 °C.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is best practice to store the compound at the recommended 2–8 °C. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Handle the solid in a well-ventilated area or under a fume hood.
Q3: What solvents are suitable for dissolving this compound?
This compound, like other Boc-protected amino acids, is generally soluble in common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
Q4: What are the known degradation pathways for this compound?
While specific degradation studies on this compound are not widely published, degradation can be inferred from the stability of its protecting groups. The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids and will be removed under such conditions. The propargyloxycarbonyl (Poc) group, however, is notably stable to the acidic and basic conditions commonly employed in peptide synthesis. Strong oxidizing agents should also be avoided as they can potentially react with the alkyne group or other parts of the molecule.
Q5: How stable is the propargyloxycarbonyl (Poc) protecting group?
The Poc group is chemically robust and stable under a variety of conditions, including those used for the removal of other common protecting groups like Boc, Fmoc, and Cbz.[1] Its removal requires specific reagents, such as tetrathiomolybdate (B108656) or cobalt complexes, which are not typically present in standard peptide synthesis workflows.[1][2]
Stability Data Summary
| Protecting Group | Stable To | Labile To |
| Boc | Basic conditions, mild acids | Strong acids (e.g., TFA) |
| Poc | Acidic and basic reagents used in peptide synthesis | Specific metal-based reagents (e.g., tetrathiomolybdate, Co₂(CO)₈)[1][3] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
Issue 1: Incomplete or Failed Coupling Reaction
-
Possible Cause 1: Degraded Reagent
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the this compound. Improper storage (e.g., exposure to moisture or high temperatures) can lead to degradation.
-
If degradation is suspected, it is advisable to use a fresh batch of the reagent.
-
Consider analyzing the reagent's purity via HPLC if you have the capability.
-
-
-
Possible Cause 2: Inappropriate Solvent or Solubility Issues
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the reaction solvent before proceeding with the coupling reaction.
-
If solubility is an issue, consider gentle warming or sonication, provided it does not compromise other reagents.
-
Confirm that the chosen solvent is anhydrous, as water can interfere with coupling reactions.
-
-
Issue 2: Unexpected Side Products
-
Possible Cause 1: Premature Deprotection of the Boc Group
-
Troubleshooting Steps:
-
Review your experimental protocol to ensure no strong acidic conditions were inadvertently introduced prior to the intended deprotection step.
-
If acidic conditions are necessary for other reasons, consider if an alternative, non-acid labile N-terminal protecting group would be more suitable for your synthesis strategy.
-
-
-
Possible Cause 2: Reaction with the Alkyne Group
-
Troubleshooting Steps:
-
The alkyne in the Poc group is generally stable but can react under specific conditions (e.g., with certain transition metals).
-
Ensure that no unintended reagents that could react with the alkyne are present in your reaction mixture. The Poc group is intended for click chemistry, so it will be reactive under those specific conditions.
-
-
Visual Guides
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-L-Phe(4-NH-Poc)-OH
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) utilizing the specialized amino acid derivative, Boc-L-Phe(4-NH-Poc)-OH. The unique structure of this reagent, featuring a bulky N-terminal Boc group and a side-chain propargyloxycarbonyl (Poc) group, presents specific challenges that can impact peptide yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peptide synthesis yield dropped significantly after the coupling step with this compound. What are the likely causes?
Low yield following the incorporation of this compound is often attributed to one or a combination of the following factors:
-
Incomplete Coupling: This is the most common reason for low yield when using large, sterically hindered amino acids. The bulky nature of the this compound molecule can physically obstruct its approach to the N-terminus of the growing peptide chain on the solid support.
-
Peptide Aggregation: Sequences rich in hydrophobic residues, such as phenylalanine, are prone to forming secondary structures on the resin. This aggregation can mask the reactive sites, preventing efficient coupling and subsequent deprotection steps.
-
Suboptimal Activation: The chosen coupling reagents or their concentrations may be insufficient to effectively activate the carboxylic acid group of the sterically hindered this compound for efficient reaction.
Q2: How can I confirm that the coupling of this compound is incomplete?
Monitoring the completion of the coupling reaction is crucial. The most common method for manual synthesis is the Kaiser test , which detects free primary amines on the resin.
-
Positive Kaiser Test (Intense Blue Beads): Indicates a significant amount of unreacted N-terminal amines, confirming incomplete coupling.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction has proceeded to completion.
It is advisable to perform a Kaiser test after the coupling step. If the test is positive, a second coupling should be performed.[1][2][3]
Q3: What strategies can I employ to improve the coupling efficiency of this compound?
Given the steric hindrance of this amino acid, several strategies can be implemented to enhance coupling efficiency:
-
Optimize Coupling Reagents: Utilize more potent activating reagents known to be effective for sterically hindered couplings.[4][5]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents can drive the reaction to completion.
-
Extend Reaction Time: Allowing the coupling reaction to proceed for a longer duration can improve yields.
-
Perform a "Double Coupling": After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid.[6][7][8] This is a highly recommended strategy for difficult residues.[6][7]
-
Increase Reaction Temperature: For particularly difficult couplings, gently increasing the temperature can enhance reaction kinetics. However, this should be done with caution to avoid potential side reactions.
Q4: Could the Poc (propargyloxycarbonyl) protecting group on the side chain be causing the low yield?
The Poc group is designed to be an orthogonal protecting group in Boc-SPPS. This means it is stable under the acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the N-terminal Boc group. Therefore, it is unlikely that the Poc group itself is being prematurely cleaved or directly interfering with the coupling reaction in a chemical sense. However, its presence contributes to the overall steric bulk of the amino acid derivative, which can impede coupling efficiency.
Q5: Are there any potential side reactions associated with the alkyne functionality of the Poc group during synthesis?
While terminal alkynes are generally stable under standard SPPS conditions, it is important to be aware of potential, albeit less common, side reactions. In the presence of certain transition metal contaminants, alkynes could potentially undergo undesired coupling reactions. However, with high-purity reagents and solvents, this is generally not a significant concern. The primary role of the alkyne is for post-synthesis modification via "click chemistry."
Q6: My peptide sequence is prone to aggregation. How can I mitigate this to improve the yield?
Peptide aggregation can significantly hinder both coupling and deprotection steps.[9] Strategies to disrupt aggregation include:
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or using a mixture of solvents (e.g., DMF/DCM) can help to solvate the growing peptide chain more effectively.[9]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl to the coupling mixture can help to break up secondary structures.[9][10]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and shorten reaction times.
-
Low-Substitution Resin: Using a resin with a lower initial loading of the first amino acid can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Quantitative Data & Recommended Protocols
Table 1: Recommended Reagent Equivalents for Coupling Sterically Hindered Amino Acids
| Reagent | Standard Coupling (eq.) | Difficult/Hindered Coupling (eq.) |
| Boc-Amino Acid | 2.0 - 3.0 | 3.0 - 5.0 |
| Coupling Reagent (e.g., HATU) | 1.9 - 2.9 | 2.9 - 4.9 |
| Base (e.g., DIPEA/DIEA) | 4.0 - 6.0 | 6.0 - 10.0 |
Equivalents are relative to the loading capacity of the resin.
Table 2: Recommended Coupling Times
| Condition | Standard Coupling | Difficult/Hindered Coupling | Double Coupling |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours | 2 x (1 - 2 hours) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 15-20 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with gentle agitation.
-
Washes:
-
Wash with DCM (3x).
-
Wash with isopropanol (B130326) (IPA) (2x) to quench residual acid.
-
Wash with DCM (3x).
-
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
Final Washes: Wash the resin with DMF (3x) to prepare for the coupling step.
Protocol 2: Enhanced Coupling of this compound (Double Coupling)
-
Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to assess the completeness of the first coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as in step 1 and add it to the resin. Agitate for another 1-2 hours.
-
Final Washes: Wash the resin thoroughly with DMF (5x) and then with DCM (3x) to prepare for the next deprotection step.
Protocol 3: Monitoring Coupling with the Kaiser Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin (B49086) in butanol, and phenol (B47542) in butanol) to the resin beads in a small glass test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]
-
Observation:
-
Intense Blue Color (Beads and/or Solution): Positive result, indicating incomplete coupling.
-
Yellow/Colorless (Beads and Solution): Negative result, indicating complete coupling.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low peptide yield.
Caption: Structural components of this compound.
References
- 1. chempep.com [chempep.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Boc-L-Phe(4-NH-Poc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating Boc-L-Phe(4-NH-Poc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence peptide purification?
A1: this compound is a non-canonical amino acid derivative with several features that impact purification strategies:
-
Hydrophobicity: The presence of the Boc (tert-butyloxycarbonyl) group and the phenyl ring contributes significantly to the hydrophobicity of the peptide, which is a primary determinant of retention in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Poc Protecting Group: The propargyloxycarbonyl (Poc) group contains an alkyne functional group. This group is stable to the acidic conditions typically used for Boc-deprotection (e.g., trifluoroacetic acid - TFA), allowing for orthogonal protection strategies.[2] However, its stability under various HPLC conditions (e.g., pH, metal ion presence) must be considered.
-
Click Chemistry Handle: The terminal alkyne of the Poc group serves as a reactive handle for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for site-specific conjugation of the peptide.
Q2: What is the primary recommended purification method for peptides containing this compound?
A2: The standard and most effective method for purifying synthetic peptides, including those containing this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3][4] This technique separates peptides based on their hydrophobicity.
Q3: Can the alkyne group on the Poc moiety interact with the HPLC system?
A3: Yes, terminal alkynes have the potential to chelate with metal ions.[5][6] This can be a concern in HPLC systems where stainless steel components (containing iron, chromium, and nickel) are part of the fluidic path. This interaction can lead to peak tailing, broadening, or even loss of the peptide on the column. Using a biocompatible (PEEK) or metal-free HPLC system is recommended to mitigate this risk. Alternatively, the addition of a weak chelating agent like citric acid to the mobile phase can help to passivate metal surfaces and improve peak shape.[7][8]
Q4: How does the hydrophobicity of this compound affect RP-HPLC method development?
A4: The hydrophobicity of this residue will cause the peptide to be retained more strongly on a C18 or C8 column.[9][10] This necessitates careful optimization of the mobile phase gradient. A shallower gradient of the organic solvent (typically acetonitrile) may be required to achieve good resolution from other hydrophobic impurities.[4] The high hydrophobicity also increases the risk of peptide aggregation.[11]
Q5: Are there alternative or complementary purification techniques to RP-HPLC for these peptides?
A5: Yes, for complex crude peptide mixtures or to remove specific impurities, orthogonal purification techniques can be employed. Ion-Exchange Chromatography (IEX) , which separates molecules based on their net charge, can be a powerful secondary purification step to remove impurities with similar hydrophobicity but different charge characteristics.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Broadening) in RP-HPLC | 1. Interaction of the alkyne group with metal ions in the HPLC system. 2. Peptide aggregation on the column. 3. Sub-optimal mobile phase conditions. | 1. Use a metal-free or biocompatible (PEEK) HPLC system. 2. Add a low concentration (e.g., 10-20 mM) of a weak chelating agent like citric acid to the mobile phase.[7][8] 3. Optimize the gradient to ensure a sufficiently slow increase in organic solvent concentration. 4. Lower the sample concentration injected onto the column. 5. Add organic modifiers like isopropanol (B130326) (at a low percentage) to the mobile phase to disrupt aggregation. |
| Low Recovery of the Peptide from the Column | 1. Irreversible adsorption to the column due to strong hydrophobic interactions or metal chelation. 2. Peptide precipitation on the column. | 1. Use a column with a larger pore size (e.g., 300 Å) suitable for peptides. 2. Switch to a less retentive stationary phase (e.g., C8 or C4 instead of C18). 3. Ensure the peptide is fully dissolved in the injection solvent; consider using a small amount of organic solvent like acetonitrile (B52724) or DMSO in the sample solvent. 4. For highly hydrophobic peptides, a flush with a high concentration of organic solvent (e.g., 90-100% acetonitrile or isopropanol) may be necessary to elute the peptide. |
| Co-elution of Target Peptide with Impurities | 1. Similar hydrophobicity of the target peptide and impurities (e.g., deletion or truncated sequences). 2. Gradient is too steep. | 1. Optimize the RP-HPLC gradient by making it shallower to improve resolution.[4] 2. Try a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity. 3. Implement an orthogonal purification step, such as ion-exchange chromatography, to separate impurities based on charge.[4] |
| Presence of Unexpected Peaks in the Chromatogram | 1. Incomplete removal of protecting groups during synthesis. 2. Side reactions during cleavage (e.g., alkylation of sensitive residues). 3. Degradation of the peptide (e.g., oxidation of Met or Trp). | 1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review the synthesis and cleavage protocols to ensure complete deprotection and minimize side reactions. 3. Use fresh, high-purity solvents and reagents for purification. |
| Peptide Aggregation in Solution Before/After Purification | 1. High hydrophobicity of the peptide sequence. 2. High peptide concentration. 3. Inappropriate solvent or pH. | 1. Dissolve the crude peptide in a solvent containing a denaturant like guanidinium (B1211019) chloride or urea, or an organic solvent like DMSO or DMF, before diluting for RP-HPLC. 2. Work with lower peptide concentrations. 3. Adjust the pH of the solution to a point where the peptide has a net charge, which can increase solubility due to electrostatic repulsion. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
-
Column Selection: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be beneficial.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., water/acetonitrile with a small amount of DMSO if necessary).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a shallow gradient to allow for good separation. An initial screening gradient could be 5-65% Mobile Phase B over 60 minutes.
-
Optimize the gradient based on the initial separation profile. If peaks are clustered, a shallower gradient over that specific region is recommended.[12]
-
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Protocol 2: Orthogonal Ion-Exchange Chromatography (Cation Exchange) Cleanup
This protocol is useful as a pre-purification step before RP-HPLC to remove basic impurities.
-
Column Selection: Strong cation exchange (SCX) column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): e.g., 20 mM phosphate (B84403) buffer, pH 3.0.
-
Mobile Phase B (Elution Buffer): e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0.
-
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A and adjust the pH if necessary to ensure the peptide has a net positive charge.
-
Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A to remove unbound impurities.
-
Elute the bound peptides with a linear gradient of 0-100% Mobile Phase B.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by RP-HPLC and mass spectrometry to identify fractions containing the target peptide.
-
Desalting: Pool the fractions containing the target peptide and desalt using a C18 solid-phase extraction (SPE) cartridge or via RP-HPLC before lyophilization.
Visualizations
Caption: General workflow for the synthesis and purification of peptides containing this compound.
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays | Scilit [scilit.com]
- 9. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: The Prop-2-ynyloxycarbonyl (Poc) Protecting Group
Welcome to the technical support center for the prop-2-ynyloxycarbonyl (Poc) protecting group. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find detailed information to prevent the premature deprotection of the Poc group during your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Poc protecting group?
A1: The prop-2-ynyloxycarbonyl (Poc) group is known for its considerable stability under a range of conditions, making it a valuable tool in multi-step synthesis. It is generally stable to both acidic and basic conditions commonly employed in peptide synthesis.[1] This stability allows for the selective removal of other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), while the Poc group remains intact. The standard method for the deprotection of the Poc group is through treatment with tetrathiomolybdate (B108656) under neutral conditions.[1][2]
Q2: Can the Poc group be unintentionally cleaved during my reaction sequence?
A2: Yes, premature deprotection of the Poc group can occur under specific conditions that are incompatible with the propargyl moiety. A primary concern is the presence of palladium catalysts. Both Pd(0) and Pd(II) complexes have been shown to mediate the cleavage of propargyl carbamates, even under mild, copper-free conditions in aqueous media.[3][4][5] This is a critical consideration for synthetic routes that involve palladium-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Q3: Are there other reagents or reaction types that I should be cautious about when using the Poc group?
A3: While the Poc group is robust, its propargyl functionality can be susceptible to certain reagents and reaction conditions. Caution should be exercised with:
-
Strong Nucleophiles: Although generally stable to bases, very strong or soft nucleophiles could potentially react with the terminal alkyne or the carbamate (B1207046) itself under forcing conditions.
-
Organometallic Reagents: The reactivity of the Poc group with a broad range of organometallic reagents is not extensively documented in readily available literature. However, the acidic proton of the terminal alkyne can react with strongly basic organometallics like Grignard reagents or organolithiums.[6]
-
Radical Reactions: The stability of the Poc group under radical conditions is not well-established. Radical-mediated cleavage of similar functional groups can occur, so careful evaluation is necessary if your synthesis involves radical initiators or intermediates.[7][8][9]
-
Oxidizing and Reducing Agents: The Poc group is generally compatible with many common oxidizing and reducing agents.[10][11] However, harsh conditions or reagents that are known to react with alkynes or carbamates should be used with caution and tested on a small scale.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Deprotection | Use of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) for other transformations in the presence of a Poc-protected substrate.[3][4][5] | - If possible, perform the palladium-catalyzed step before the introduction of the Poc group.- Explore alternative catalysts that are not based on palladium.- If palladium catalysis is unavoidable, consider a different protecting group strategy for the functional group . |
| Unexpected Side Reaction | Reaction with strongly basic organometallic reagents (e.g., Grignard reagents, organolithiums) at the terminal alkyne.[6] | - Use a silyl-protected version of the Poc group (e.g., TIPS-propargyloxycarbonyl) to block the acidic proton of the alkyne.- Employ less basic organometallic reagents if suitable for the desired transformation. |
| Low Yield or Incomplete Reaction | The Poc group may be interfering with the desired reaction sterically or electronically. | - Re-evaluate the position of the Poc group within the molecule.- Consider an alternative protecting group with different steric and electronic properties. |
| Difficulty with Deprotection | Incomplete reaction with tetrathiomolybdate. | - Ensure the tetrathiomolybdate reagent is fresh and of good quality.- Optimize reaction conditions (solvent, temperature, reaction time). Acetonitrile (B52724) at room temperature is a common starting point.[1][2] |
Quantitative Stability Data
While extensive kinetic data for the premature deprotection of the Poc group under various conditions is not widely published, the following table provides a qualitative summary of its stability, which is generally high for a carbamate protecting group.
| Condition | Stability of Poc Group | Notes |
| Strong Acids (e.g., TFA, HCl) | Generally Stable | Stable under conditions used for Boc deprotection. |
| Strong Bases (e.g., Piperidine, DBU) | Generally Stable | Stable under conditions used for Fmoc deprotection. |
| Palladium Catalysts (Pd(0) and Pd(II)) | Labile | Cleavage can occur under typical cross-coupling reaction conditions.[3][4][5] |
| Tetrathiomolybdate | Labile | This is the standard reagent for the selective deprotection of the Poc group.[1][2] |
| Common Oxidants (e.g., PCC, DMP) | Generally Stable | |
| Common Reductants (e.g., NaBH₄, H₂/Pd) | Generally Stable (but see note on Pd) | While the carbamate is stable, the use of Pd as a catalyst for hydrogenation could lead to cleavage. |
Experimental Protocols
Protocol 1: Standard Deprotection of a Poc-Protected Alcohol
-
Dissolution: Dissolve the Poc-protected compound (1 equivalent) in acetonitrile (CH₃CN).
-
Reagent Addition: Add benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄) (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove the molybdenum salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the deprotected alcohol.
Protocol 2: Small-Scale Test for Compatibility with a Palladium Catalyst
-
Sample Preparation: In a small vial, dissolve a small amount of the Poc-protected compound (e.g., 5-10 mg) in the solvent to be used for the palladium-catalyzed reaction.
-
Reagent Addition: Add the palladium catalyst (e.g., 5-10 mol%) and any other necessary reagents for the planned reaction (e.g., base, ligand).
-
Reaction Conditions: Stir the mixture under the planned reaction conditions (e.g., temperature, atmosphere) for a set period (e.g., 1-2 hours).
-
Analysis: Take an aliquot of the reaction mixture and analyze by TLC or LC-MS to check for the presence of the deprotected product.
-
Evaluation: If a significant amount of deprotected product is observed, the reaction conditions are not compatible with the Poc group.
Visualizations
Caption: Decision workflow for Poc group deprotection.
Caption: Summary of Poc group stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional Groups [chemed.chem.purdue.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Addressing Aggregation in Peptides Containing Modified Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing aggregation issues encountered during the synthesis of peptides, particularly those containing modified or aggregation-prone residues such as Boc-L-Phe(4-NH-Poc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1][2] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[3][4] Aggregation can render the N-terminus of the peptide inaccessible, hindering both deprotection and coupling steps and leading to truncated or deletion sequences.[3][5]
Q2: Why might a peptide containing this compound be prone to aggregation?
A2: While specific data on the aggregation propensity of peptides containing this compound is limited, peptides with hydrophobic or aromatic residues are generally more susceptible to aggregation.[6] The bulky and hydrophobic nature of the Boc and Phe groups, combined with the potential for hydrogen bonding involving the Poc (propargyloxycarbonyl) group, could contribute to inter-chain interactions and subsequent aggregation.
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators during SPPS may suggest peptide aggregation is occurring:
-
Poor resin swelling: The resin beads may clump together and fail to swell properly in the synthesis solvent.[1][3]
-
Slow or incomplete Fmoc deprotection: A persistent blue color in a Kaiser test after the standard deprotection time can indicate that the N-terminus is inaccessible.[1]
-
Incomplete coupling reactions: The presence of unreacted free amines after a coupling step (e.g., a positive Kaiser test) suggests that the N-terminus is sterically hindered by aggregation.[5]
-
Flattened UV profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile can be indicative of aggregation.[3]
Q4: What are the primary strategies to prevent or resolve peptide aggregation?
A4: The main approaches to mitigate aggregation fall into three categories:
-
Modification of Synthesis Conditions: This involves optimizing solvents, temperature, and additives to disrupt secondary structure formation.[3][4]
-
Incorporation of Backbone Modifications: Introducing "structure-breaking" residues can disrupt the hydrogen bonding patterns that lead to aggregation.[4][7]
-
Changing the Solid Support: Using a resin with different properties can improve solvation and reduce inter-chain interactions.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Resin Swelling / Clumping | Peptide aggregation leading to poor solvation of the peptide-resin matrix. | 1. Switch to a more effective solvent: Use NMP or add DMSO (up to 25%) to your DMF.[4][7] 2. Perform a chaotropic salt wash: Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before coupling.[3] 3. Sonication: Gently sonicate the reaction vessel to help break up aggregates.[4] |
| Incomplete Coupling (Positive Kaiser Test) | Aggregation is blocking access to the N-terminus of the growing peptide chain. | 1. Increase coupling time and/or perform a double coupling. [7] 2. Use a more potent activation method: Switch to HATU or HBTU as the coupling reagent.[7] 3. Increase the reaction temperature: Microwave-assisted synthesis can provide controlled heating to disrupt aggregation and improve coupling efficiency.[3] |
| Incomplete Fmoc Deprotection | The N-terminal Fmoc group is inaccessible to the deprotection reagent (piperidine). | 1. Switch to a DBU-containing deprotection solution for more effective Fmoc removal.[4] 2. Increase deprotection time and temperature. 3. Perform a chaotropic salt wash prior to deprotection. [3] |
| Crude Peptide is Insoluble After Cleavage | The unprotected peptide is aggregating in the cleavage cocktail or upon its removal. | 1. Cleave in the presence of a "capping agent" : While not specifically tested for this compound, for some hydrophobic peptides, cleavage in the presence of a soluble dipeptide like Boc-Phe-Phe-OH has been suggested to help.[8] 2. Directly solubilize in a strong organic solvent: After cleavage, immediately attempt to dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP).[8] |
Strategies to Mitigate Peptide Aggregation
The following table summarizes various strategies that can be employed to combat peptide aggregation during SPPS.
| Strategy | Description | Advantages | Considerations |
| Optimized Solvents | Use of highly polar, aprotic solvents like N-methylpyrrolidone (NMP) or mixtures of DMF with dimethyl sulfoxide (B87167) (DMSO).[4][7] | Simple to implement; can significantly improve solvation of the peptide-resin complex. | May not be sufficient for highly aggregation-prone sequences. |
| Chaotropic Salts | Addition of salts like LiCl or NaClO₄ to washes or coupling reactions to disrupt hydrogen bonds.[3] | Effective at breaking up existing secondary structures. | Must be thoroughly washed away before the next coupling step as they can interfere with some coupling reagents.[3] |
| Microwave-Assisted Synthesis | Application of microwave energy to increase the temperature of the reaction, disrupting aggregation and accelerating reaction kinetics.[3] | Highly effective for difficult couplings; can significantly reduce synthesis time. | Requires a specialized microwave peptide synthesizer; risk of racemization for sensitive amino acids like His and Cys at high temperatures.[3] |
| Backbone Protection | Incorporation of backbone-protected amino acids (e.g., Dmb- or Hmb-protected residues) or pseudoproline dipeptides to disrupt secondary structure formation.[4][7][9] | Very effective at preventing aggregation, even in long and difficult sequences.[7] | Requires specialized and more expensive amino acid derivatives; may require specific cleavage conditions. |
| Low-Loading Resin | Use of a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[1] | Increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[1] | Results in a lower overall yield of peptide per gram of resin. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is used to disrupt aggregation before attempting to couple an amino acid to an aggregation-prone sequence.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ in DMF (2 x 1 minute).[3] This step helps to break up existing secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to remove the chaotropic salt.[3] Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Protocol 2: Microwave-Assisted Coupling
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for the coupling step.
-
Reagent Preparation: Prepare solutions of the Fmoc-amino acid, coupling reagent (e.g., HBTU, HATU), and base (e.g., DIPEA) as per the synthesizer's standard protocols.
-
Microwave Coupling: The synthesizer will deliver the activated Fmoc-amino acid to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[3]
-
Monitoring: Modern microwave synthesizers monitor the temperature in real-time to ensure controlled and efficient heating.
-
Special Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[3]
Protocol 3: Incorporation of a Backbone-Protected Amino Acid
This protocol describes the manual coupling of a backbone-protected amino acid, such as an Fmoc-AA(Dmb/Hmb)-OH derivative, which can be inserted every 6-7 residues to disrupt aggregation.[4]
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected and washed.
-
Activation: In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-OH derivative (5 eq.) and a coupling reagent (e.g., PyBOP®, HATU) (5 eq.) in a minimum volume of DMF or NMP.
-
Coupling: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly. Immediately add this solution to the deprotected peptide-resin and agitate for 1-2 hours.[7]
-
Completion Check: Check for completion of the coupling using a TNBS test. If the reaction is not complete, extend the coupling time or repeat the reaction with fresh reagents.[7]
Visualizing Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Boc-L-Phe(4-NH-Poc)-OH Coupling Reactions by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring Boc-L-Phe(4-NH-Poc)-OH coupling reactions using High-Performance Liquid Chromatography (HPLC). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful implementation and monitoring of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC monitoring crucial for this compound coupling reactions?
A1: HPLC monitoring is essential for several reasons:
-
Reaction Progression: It allows for the real-time tracking of the consumption of starting materials (this compound and the amine component) and the formation of the desired peptide product.
-
Purity Assessment: It enables the identification and quantification of impurities and side-products, which is critical for ensuring the quality of the final peptide.[1]
-
Optimization of Conditions: By analyzing the reaction at different time points, you can optimize reaction parameters such as coupling agent, reaction time, and temperature to maximize yield and purity.
-
Detection of Side Reactions: HPLC can detect common side reactions in peptide synthesis, such as racemization and the formation of deletion or truncated sequences.[2]
Q2: What are the key components to look for in an HPLC chromatogram of my coupling reaction?
A2: A typical chromatogram will show peaks corresponding to:
-
Unreacted this compound: The starting amino acid.
-
Unreacted Amine Component: The peptide or resin-bound amine you are coupling to.
-
Desired Product: The newly formed peptide bond.
-
Coupling Reagents and By-products: Peaks from reagents like HBTU, HOBt, or DIC by-products.
-
Side-Products: Potential impurities such as the racemized (D-isomer) product or other reaction-related impurities.
Q3: How can I distinguish between the starting material and the product peak?
A3: In reversed-phase HPLC (RP-HPLC), the retention time is influenced by the hydrophobicity of the molecule.[3] The this compound is a relatively hydrophobic molecule. The resulting coupled product will likely be more hydrophobic due to the addition of another amino acid or peptide, and therefore will have a longer retention time. Injecting standards of your starting materials separately will confirm their retention times.
Q4: What is racemization and how can I detect it by HPLC?
A4: Racemization is the conversion of the L-amino acid into a mixture of L- and D-isomers during the coupling reaction.[4] This can be a significant issue, especially with certain coupling reagents and conditions.[2] To detect racemization, a chiral HPLC method is required to separate the diastereomeric peptides formed.[5] Alternatively, a standard RP-HPLC method with high resolution may sometimes separate diastereomers.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the progress of your this compound coupling reaction. Optimization may be required based on the specific amine component being used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Quench a small aliquot of the reaction mixture, dilute with Mobile Phase A, and filter through a 0.22 µm syringe filter before injection. |
Expected Elution Profile
In a typical reversed-phase HPLC separation for a this compound coupling reaction, the elution order is generally from most polar (hydrophilic) to least polar (hydrophobic). The expected elution profile is summarized in the table below.
| Expected Elution Order | Compound Type | Rationale |
| 1 | Coupling reagent by-products (e.g., HOBt) | Often polar and elute early in the gradient. |
| 2 | Unreacted Amine Component (if a peptide) | The polarity will depend on the sequence, but it is often more polar than the protected amino acid and the final product. |
| 3 | Unreacted this compound | This is a hydrophobic molecule but will likely elute before the larger, more hydrophobic coupled product. |
| 4 | Desired Coupled Product | The increased size and hydrophobicity from the addition of the amine component typically lead to a longer retention time.[3] |
| 5 | Racemized (D-isomer) Product (if resolved) | Diastereomers may have slightly different retention times. Chiral chromatography is definitive for separation.[5] |
Troubleshooting Guide
This guide addresses common issues encountered when monitoring this compound coupling reactions by HPLC.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Product Peak Observed | - Incomplete reaction. - Ineffective coupling agent. - Steric hindrance from the amine component. | - Extend the reaction time and re-analyze. - Use a stronger coupling agent (e.g., HATU, HCTU). - Increase the reaction temperature slightly (monitor for racemization). - Increase the equivalents of the coupling agent and this compound. |
| Multiple Unidentified Peaks | - Side reactions. - Degradation of starting materials or product. - Impurities in starting materials. | - Use fresh, high-purity reagents and solvents.[1] - Lower the reaction temperature. - Consider a different coupling strategy to minimize side reactions. - Use LC-MS to identify the molecular weights of the unknown peaks. |
| Broad or Tailing Peaks | - Column overload. - Poor sample solubility in the mobile phase. - Secondary interactions with the column stationary phase. | - Dilute the sample before injection. - Adjust the initial mobile phase composition to better match the sample solvent. - Ensure the pH of the mobile phase is appropriate; for peptides, a low pH with TFA is common. |
| Peak for Starting Material is Still Large After Extended Reaction Time | - Incomplete activation of the carboxylic acid. - Deactivation of the coupling agent. - Poor solubility of reactants. | - Ensure anhydrous reaction conditions as water can deactivate coupling agents. - Add the coupling agent in portions. - Use a solvent system that ensures all reactants are fully dissolved (e.g., DMF, NMP). |
| A Shoulder or a Small, Closely Eluting Peak Next to the Main Product Peak | - Racemization leading to the formation of a diastereomer.[2] - Incomplete removal of a protecting group on the amine component. | - To confirm racemization, use a chiral HPLC method or LC-MS to check for identical mass-to-charge ratios. - To minimize racemization, use a racemization-suppressing additive like HOBt or Oxyma, and a sterically hindered base like DIPEA.[4] - Perform the reaction at a lower temperature (e.g., 0 °C). - Confirm the complete deprotection of the amine component before starting the coupling reaction. |
Visual Guides
Caption: Workflow for HPLC Monitoring of Coupling Reactions.
Caption: HPLC Troubleshooting Decision Tree.
Caption: this compound Coupling Reaction Overview.
References
Best practices for handling and weighing Boc-L-Phe(4-NH-Poc)-OH
This technical support guide provides best practices for the handling and weighing of Boc-L-Phe(4-NH-Poc)-OH for researchers, scientists, and drug development professionals. The information is compiled from available data on the compound and structurally similar molecules.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following recommendations are based on the properties of the compound, general laboratory safety protocols, and information on similar protected amino acids. Always perform a thorough risk assessment before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a protected amino acid derivative used in peptide synthesis and other bioconjugation applications. The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the Poc (propargyloxycarbonyl) group protects the para-amino group on the phenylalanine side chain. The Poc group contains an alkyne, making it suitable for click chemistry reactions.[1]
Q2: What are the primary hazards associated with this compound?
A2: While a specific hazard profile is unavailable, compounds of this nature are typically treated as potentially irritating to the eyes, skin, and respiratory tract. Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Similar compounds are classified as non-combustible solids.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from moisture and atmospheric contaminants, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Q4: Is this compound sensitive to particular conditions?
A4: The propargyloxycarbonyl (Poc) protecting group is known to be stable under acidic and mild basic conditions.[2][3][4] However, like many complex organic molecules, it should be protected from excessive heat and light.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally related compound.
| Property | This compound | Boc-L-Phe(4-NH2)-OH |
| CAS Number | 2576508-03-5[5] | 55533-24-9 |
| Molecular Formula | C18H22N2O6[5] | C14H20N2O4 |
| Molecular Weight | 362.4 g/mol [5] | 280.32 g/mol |
| Purity | >96%[5] | ≥98.0% (HPLC) |
| Appearance | Not specified, likely a solid | Solid |
Experimental Protocols
Best Practices for Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). For operations that may generate dust, a dust mask or respirator is recommended.
-
Ventilation: Handle the compound in a well-ventilated laboratory. For procedures with a higher risk of aerosolization, use a fume hood or a powder weighing station.
-
Spill Cleanup: In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand). Scoop the mixture into a sealed container for proper disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces.
Detailed Weighing Protocol
This compound is a fine powder and may be susceptible to static electricity and hygroscopicity. The following protocol is designed to ensure accurate weighing.
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
If the compound is suspected to be hygroscopic, prepare a weighing environment with controlled humidity. This can be achieved by working in a glove box with a dry atmosphere or by placing a container of desiccant inside the balance chamber.[6]
-
To mitigate static electricity, use an anti-static gun to neutralize the weighing vessel and spatula before use.[7]
-
-
Weighing by Difference:
-
Place the sealed container of this compound and a clean, dry weighing vessel (e.g., a vial or weigh boat) inside the balance chamber to equilibrate to the chamber's temperature and humidity.
-
Tare the balance with the empty weighing vessel on the pan.
-
Remove the weighing vessel from the balance and, working in a fume hood or powder weighing station, carefully transfer the desired amount of the compound into the vessel using a clean spatula.
-
Place the weighing vessel with the compound back on the balance pan and record the weight.
-
Alternatively, for higher accuracy, pre-weigh the sealed container of the compound. Transfer the powder to a separate vessel and then re-weigh the original container. The difference in weight is the amount of compound transferred.
-
-
Post-Weighing:
-
Tightly seal the stock container of this compound immediately after use.
-
Clean the balance and surrounding area of any residual powder.
-
Dispose of any contaminated materials according to your institution's guidelines.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty obtaining a stable weight reading | Static electricity on the weighing vessel or powder. | Neutralize static charges on the weighing vessel and spatula with an anti-static gun.[7] |
| Air currents from the ventilation system or movement in the lab. | Close the doors of the analytical balance. If the problem persists, use a balance with a draft shield or perform the weighing in a less drafty area. | |
| Weight of the powder increases over time | The compound is hygroscopic and is absorbing moisture from the air. | Weigh the compound in a low-humidity environment, such as a glove box or a balance chamber containing a desiccant.[6] Work quickly to minimize exposure to the atmosphere. |
| Powder "jumps" or is difficult to transfer | Static electricity. | Use an anti-static gun on the container and spatula.[7] Consider using a spatula made of a static-dissipative material. |
| Visible clumps or changes in powder consistency | Moisture absorption. | Dry the compound under vacuum if its stability to such conditions is known. Store the compound in a desiccator.[6] |
Visualizations
Caption: Logical workflow for the safe handling and weighing of this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Alkyne-Containing Amino Acids for Bioconjugation and Drug Development: Boc-L-Phe(4-NH-Poc)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the precise modification of peptides and proteins is paramount. Alkyne-containing amino acids have emerged as indispensable tools, enabling the site-specific introduction of functionalities through bioorthogonal "click" chemistry. This guide provides a comparative analysis of Boc-L-Phe(4-NH-Poc)-OH against other commonly used alkyne-containing amino acids, offering insights into their relative performance, supported by available experimental data and detailed protocols.
Introduction to Alkyne-Containing Amino Acids
Alkyne-containing amino acids are non-canonical amino acids that feature a terminal alkyne group. This functional group is the key to their utility, as it can readily participate in highly efficient and specific cycloaddition reactions with azides, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These "click" reactions allow for the covalent attachment of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs, to peptides and proteins.[3]
This guide focuses on the Boc-protected forms of these amino acids, which are widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for stepwise assembly of peptide chains.[4]
Comparative Analysis of Alkyne-Containing Amino Acids
Here, we compare this compound with two other widely used alkyne-containing amino acids: Boc-L-propargylglycine (Boc-Pra-OH) and Boc-p-ethynyl-L-phenylalanine.
This compound is a phenylalanine derivative where the alkyne functionality is introduced via a propargyloxycarbonyl (Poc) group attached to the 4-amino position of the phenyl ring.[5][6][7] This places the alkyne at a distance from the peptide backbone, potentially minimizing steric hindrance during the click reaction.
Boc-L-propargylglycine (Boc-Pra-OH) is an aliphatic amino acid with a terminal alkyne in its side chain.[8] Its small and flexible side chain can be advantageous in certain contexts.
Boc-p-ethynyl-L-phenylalanine is another phenylalanine derivative where the alkyne is directly attached to the phenyl ring. This rigid structure can influence the conformation of the resulting peptide or protein.
Structural and Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | [Image of the chemical structure of this compound] | 362.38[6] | Alkyne tethered via a carbamate (B1207046) linker to the phenyl ring. |
| Boc-L-propargylglycine (Boc-Pra-OH) | [Image of the chemical structure of Boc-L-propargylglycine] | 213.23 | Aliphatic side chain with a terminal alkyne. |
| Boc-p-ethynyl-L-phenylalanine | [Image of the chemical structure of Boc-p-ethynyl-L-phenylalanine] | Not directly found | Alkyne directly attached to the aromatic ring. |
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Generally, terminal alkynes exhibit good reactivity in CuAAC. Studies have shown that propargyl ethers and amides, which are structurally related to the Poc group in this compound, are excellent substrates for CuAAC.[8] Electronically activated alkynes, such as propiolamides, can show slightly higher reactivity. The reactivity of arylacetylenes, like p-ethynyl-L-phenylalanine, is generally considered to be good, though potentially slightly lower than propargylic systems under certain conditions.
Note: The absence of direct comparative quantitative data for this compound is a current limitation in the field. Researchers are encouraged to perform their own kinetic analyses for specific applications.
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-protected alkyne-containing amino acids into peptides via SPPS and subsequent bioconjugation using CuAAC.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the key steps for incorporating an alkyne-containing amino acid into a peptide chain using Boc chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Detailed Protocol for SPPS:
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (B109758) (DCM).[9]
-
First Amino Acid Coupling: Attach the first C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting free amine with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the desired Boc-alkyne-amino acid (e.g., this compound, Boc-Pra-OH) using a coupling agent like HBTU/HOBt in a solvent such as N,N-dimethylformamide (DMF).
-
Wash: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (MS) and other analytical techniques.
Potential Side Reactions in SPPS:
During SPPS, several side reactions can occur, potentially reducing the yield and purity of the desired peptide. These include:
-
Racemization: Particularly a risk for histidine and cysteine residues.
-
Diketopiperazine formation: Can occur after the coupling of the second amino acid, leading to chain termination.
-
Aspartimide formation: A common side reaction involving aspartic acid residues.
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation.
Careful selection of coupling reagents, reaction times, and cleavage cocktails can help to minimize these side reactions.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the catalytic cycle of the CuAAC reaction.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
General Protocol for CuAAC on a Peptide:
This protocol is for a typical small-scale CuAAC reaction to label a peptide containing an alkyne-functionalized amino acid.
-
Reactant Preparation:
-
Dissolve the alkyne-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Sodium ascorbate (B8700270) in water (prepare immediately before use).
-
A copper-chelating ligand (e.g., THPTA or BTTAA) in water or DMSO.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution, the azide solution (typically 1.5-5 equivalents relative to the peptide), and the ligand solution (typically 5 equivalents relative to copper).
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, the labeled peptide can be purified from the reaction mixture using RP-HPLC.
-
Note on Copper Toxicity: The copper(I) catalyst can be toxic to living cells. For applications involving live cells, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is a preferred alternative.[10][11]
Conclusion
This compound represents a valuable tool for the site-specific modification of peptides, offering a strategically placed alkyne for efficient bioconjugation via click chemistry. While direct quantitative comparisons with other alkyne-containing amino acids are currently limited in the literature, its structural features suggest it is a highly competent substrate for CuAAC reactions. The choice between this compound, Boc-Pra-OH, and other alkyne-bearing amino acids will ultimately depend on the specific requirements of the research, including desired peptide conformation, steric considerations at the conjugation site, and synthetic accessibility. The provided protocols offer a starting point for the successful incorporation and utilization of these powerful chemical biology tools in drug discovery and development. Further research into the comparative reaction kinetics of these amino acids will be invaluable to the scientific community.
References
- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. Process | Graphviz [graphviz.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Projects | Liu Research Group | Texas A&M [chem.tamu.edu]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing Boc-L-Phe(4-NH-Poc)-OH Purity
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereoisomeric purity of protected amino acids, such as Boc-L-Phe(4-NH-Poc)-OH, is a critical quality attribute in the synthesis of peptides and peptidomimetics for therapeutic and research applications. The presence of impurities can significantly impact the safety, efficacy, and reproducibility of the final product. This guide provides an objective comparison of key analytical methods for characterizing the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
A variety of analytical techniques are employed to ensure the purity of protected amino acids. The choice of method depends on the specific purity aspect being assessed (e.g., chemical, chiral, or elemental composition) and the required sensitivity and accuracy. The following table summarizes the key performance characteristics of the most common analytical methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Elemental Analysis (CHN) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separation by HPLC followed by mass-to-charge ratio analysis of ionized molecules. | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. |
| Purity Assessed | Chemical and Chiral (with chiral column) | Chemical (structural integrity and quantification of impurities) | Chemical (identification and quantification of impurities) | Elemental Composition |
| Limit of Detection (LOD) | ≤0.05% for impurities[1] | Analyte dependent, generally in the low µg/mL range. | High (pg to fg range), excellent for trace impurity detection. | < 40 ppm |
| Limit of Quantitation (LOQ) | ≤0.05% for impurities[1] | Analyte dependent, typically in the low µg/mL range. | High (pg to ng range), suitable for quantifying trace impurities. | Typically >0.3% for accurate quantification. |
| Precision | High (RSD < 2.5% for amino acid analysis) | High (RSD < 1%)[2] | Good, but can be influenced by matrix effects. | High (within ±0.3% absolute deviation)[3] |
| Accuracy | High (typically within ±2% of the true value) | Very High (can be used as a primary ratio method)[4] | Good for quantification with appropriate standards. | High (within ±0.3% of the theoretical value)[3] |
| Key Advantage | Versatile for both chemical and chiral purity. | Provides structural information and absolute quantification without a specific reference standard for the analyte. | High sensitivity and specificity for impurity identification. | Provides fundamental information on the elemental composition. |
| Key Disadvantage | Requires specific reference standards for impurity identification and quantification. | Lower sensitivity compared to MS; complex mixtures can be challenging to analyze. | Quantification can be complex and may require specific reference standards. | Does not provide information on the chemical nature or stereoisomerism of impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity
1. Chemical Purity by Reverse-Phase HPLC (RP-HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
2. Chiral Purity by Chiral HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T)[5].
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape[6]. The exact composition will need to be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or another appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and determine the enantiomeric excess by comparing the peak areas of the L- and D-enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of this compound into the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation[4]: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).
-
Column and Mobile Phase: Similar to the RP-HPLC method described above, but using volatile mobile phase additives (e.g., formic acid or ammonium (B1175870) formate) to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for this type of compound.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Fragmentation: For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed.
-
-
Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase.
-
Analysis:
-
Acquire the LC-MS data.
-
Identify the main peak corresponding to this compound based on its retention time and accurate mass.
-
Identify potential impurities by their retention times and mass-to-charge ratios.
-
The elemental composition of impurities can be determined from their high-resolution mass data.
-
MS/MS fragmentation patterns can be used to elucidate the structures of the impurities.
-
Elemental Analysis (CHN)
-
Instrumentation: A CHN elemental analyzer.
-
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas[7][8]. These gases are then separated and quantified by a thermal conductivity detector.
-
Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvents or water, which would affect the hydrogen and carbon content.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis:
-
The encapsulated sample is introduced into the combustion furnace.
-
The instrument automatically performs the combustion, gas separation, and detection.
-
The software calculates the percentage of C, H, and N in the sample.
-
-
Purity Assessment: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₈H₂₂N₂O₆). A close agreement (typically within ±0.4%) indicates high purity[9].
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a protected amino acid like this compound.
Caption: General workflow for purity analysis of this compound.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. usp.org [usp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. azom.com [azom.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Peptides with Boc-L-Phe(4-NH-Poc)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a critical strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and target specificity. Boc-L-Phe(4-NH-Poc)-OH, a derivative of L-phenylalanine featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-propargyloxycarbonyl (Poc) modified amino group, represents a versatile building block for synthesizing modified peptides. The Poc group, in particular, allows for subsequent modifications via "click chemistry." A thorough understanding of the mass spectrometric behavior of peptides containing this modification is paramount for their accurate characterization, quality control, and subsequent development.
This guide provides a comparative analysis of the expected mass spectrometric behavior of peptides containing this compound against standard peptides and other modified peptides. While direct experimental data for this specific modification is limited in published literature, this guide extrapolates from the well-documented behavior of its constituent chemical moieties to provide a predictive framework for analysis.
Impact on Mass Spectrometric Properties
The presence of the this compound residue is anticipated to influence several key aspects of mass spectrometry analysis compared to a standard phenylalanine-containing peptide.
| Property | Standard Peptide (with Phenylalanine) | Peptide with this compound | Rationale and Expected Impact |
| Molecular Weight | Baseline | Increased by 344.16 Da (C₁₈H₂₂N₂O₆ - C₉H₁₁NO₂) | The addition of the Boc and Poc moieties significantly increases the mass of the amino acid residue. |
| Hydrophobicity | Moderate | Significantly Increased | The Boc group and the Poc group, particularly its propargyl component, are hydrophobic. This will lead to stronger retention on reverse-phase liquid chromatography (LC) columns, requiring higher organic solvent concentrations for elution.[1] |
| Ionization Efficiency | Variable | Potentially Suppressed | The bulky and hydrophobic Boc and Poc groups may hinder efficient ionization in electrospray ionization (ESI), potentially leading to lower signal intensity compared to unmodified peptides of similar size.[2][3] However, the overall peptide sequence will also play a significant role. |
| Fragmentation (CID/HCD) | Predictable b- and y-ion series from peptide backbone cleavage. | Complex fragmentation with characteristic neutral losses. A prominent neutral loss of 100 Da (C₅H₈O₂) from the Boc group is expected.[1][4] A subsequent loss of the Poc group or parts of it may also occur. This can complicate sequence analysis if the primary fragmentation pathway is through the loss of these modifications rather than backbone cleavage. |
Experimental Protocols
Researchers analyzing peptides with this compound should consider the following experimental design, optimized to account for the unique properties of this modification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the analysis of a purified peptide containing the this compound modification.
1. Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 50% acetonitrile/water with 0.1% formic acid.
-
The final concentration should be in the low micromolar to high nanomolar range, depending on instrument sensitivity.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be employed to ensure good separation, starting with a low percentage of Mobile Phase B and gradually increasing. Due to the expected hydrophobicity, a higher final concentration of Mobile Phase B and a longer gradient may be necessary for elution. A starting point could be a linear gradient from 5% to 60% Mobile Phase B over 30 minutes, followed by a steeper gradient to 95% B to elute strongly retained species.
3. Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is typically used for peptides.
-
MS1 Scan: Acquire full scan mass spectra to identify the precursor ion of the modified peptide. The scan range should be wide enough to encompass the expected mass-to-charge ratio (m/z) of the peptide.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Collision Energy: It is crucial to optimize the collision energy. A stepped collision energy approach is recommended to capture both the fragmentation of the labile Boc and Poc groups and the peptide backbone. Start with lower collision energies to observe the neutral loss of the Boc group and higher energies to induce backbone fragmentation.
-
-
Data Analysis:
-
Look for a prominent neutral loss of 100 Da in the MS/MS spectra, corresponding to the loss of the Boc group.
-
The remaining precursor ion (after the neutral loss) can be used for subsequent database searching or manual sequencing.
-
Be aware that the presence of the modification may alter the relative intensities of the b- and y-ions compared to standard peptides.
-
Comparative Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The fragmentation pattern of a peptide containing this compound is expected to be significantly different from that of an unmodified peptide.
| Ion Type | Standard Peptide | Peptide with this compound |
| Precursor Ion | [M+nH]ⁿ⁺ | [M+nH]ⁿ⁺ |
| Neutral Losses | Uncommon, except for water or ammonia (B1221849) from certain residues. | Prominent neutral loss of 100 Da (Boc group). [1][4] Potential for other neutral losses from the Poc group. |
| b- and y-ions | A complete series is typically observed, allowing for full sequence determination. | The series may be incomplete or of low intensity, especially at lower collision energies where the neutral loss of the Boc group dominates. The fragment ions containing the modification will have a corresponding mass shift. |
| Immonium Ions | Phenylalanine has a characteristic immonium ion at m/z 120. | An immonium ion corresponding to the modified phenylalanine residue may be observed at a higher m/z, although its intensity may be low. |
Visualizing Workflows and Pathways
To aid in the understanding of the analytical process and expected molecular behavior, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of modified peptides.
Caption: Predicted fragmentation pathway in CID/HCD.
Caption: Logical comparison of analytical considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. msf.ucsf.edu [msf.ucsf.edu]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Boc-L-Phe(4-NH-Poc)-OH: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel amino acid derivatives is paramount. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic signature of Boc-L-Phe(4-NH-Poc)-OH, a key building block in peptide synthesis and drug discovery. Through a comparative approach with structurally related analogs, this document offers a practical framework for the verification of its chemical structure.
This guide presents predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for relevant comparative compounds. The inclusion of the propargyloxycarbonyl (Poc) protecting group on the 4-amino position of the phenylalanine side chain, in addition to the N-terminal tert-butoxycarbonyl (Boc) group, results in a unique spectroscopic fingerprint. Understanding these characteristic shifts is crucial for reaction monitoring, quality control, and final product characterization.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent functional moieties: the Boc group, the phenylalanine backbone, the 4-amino-phenyl group, and the propargyloxycarbonyl (Poc) group. For comparative purposes, experimental data for the closely related compounds, Boc-L-Phe-OH and Boc-L-Phe(4-NH₂)-OH, are also provided.
Table 1: Predicted ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Boc-L-Phe-OH (Experimental) | Boc-L-Phe(4-NH₂)-OH (Analog) |
| Boc (t-Bu) | ~1.42 (s, 9H) | ~1.42 (s, 9H) | ~1.43 (s, 9H) |
| α-CH | ~4.55 (m, 1H) | ~4.60 (m, 1H) | ~4.45 (m, 1H) |
| β-CH₂ | ~3.15 (m, 2H) | ~3.10 (m, 2H) | ~3.05 (m, 2H) |
| Aromatic CH (ortho to CH₂) | ~7.15 (d, 2H) | ~7.25 (m, 5H) | ~7.05 (d, 2H) |
| Aromatic CH (ortho to NH-Poc) | ~7.40 (d, 2H) | - | ~6.65 (d, 2H) |
| NH-Boc | ~5.05 (d, 1H) | ~5.10 (d, 1H) | ~5.00 (d, 1H) |
| NH-Poc | ~7.00 (s, 1H) | - | - |
| Poc-CH₂ | ~4.75 (d, 2H) | - | - |
| Poc-C≡CH | ~2.50 (t, 1H) | - | - |
| COOH | ~10.5 (br s, 1H) | ~10.8 (br s, 1H) | ~10.2 (br s, 1H) |
Table 2: Predicted ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Boc-L-Phe-OH (Experimental) [1] | Boc-L-Phe(4-NH₂)-OH (Analog) |
| Boc C(CH₃)₃ | ~28.3 | ~28.3 | ~28.4 |
| Boc C (CH₃)₃ | ~80.5 | ~80.2 | ~80.3 |
| Boc C=O | ~155.5 | ~155.4 | ~155.6 |
| α-C | ~54.5 | ~54.7 | ~55.0 |
| β-C | ~38.0 | ~38.2 | ~37.5 |
| Aromatic C (C-CH₂) | ~136.0 | ~136.5 | ~128.0 |
| Aromatic C (ortho to CH₂) | ~130.0 | ~129.3 | ~130.5 |
| Aromatic C (ortho to NH-Poc) | ~119.0 | ~128.5 | ~115.5 |
| Aromatic C (C-NH-Poc) | ~138.0 | ~127.0 | ~145.0 |
| Poc C=O | ~153.0 | - | - |
| Poc-CH₂ | ~53.0 | - | - |
| Poc-C ≡CH | ~78.0 | - | - |
| Poc-C≡C H | ~75.0 | - | - |
| COOH | ~176.0 | ~176.5 | ~176.2 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for the structural confirmation of this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the dried sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for Boc-protected amino acids.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems, particularly for the phenylalanine backbone and aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
Structural Elucidation and Key NMR Correlations
The structural features of this compound give rise to characteristic NMR signals and correlations. The following diagram illustrates the key structural components and their expected connectivity, which can be verified using 2D NMR techniques like COSY and HMBC.
Caption: Key structural fragments of this compound and their predicted NMR signals.
Comparison with Alternatives
For researchers considering alternative protecting group strategies, a comparison of the expected NMR spectra is insightful. For instance, replacing the Poc group with a benzyloxycarbonyl (Z) group would introduce characteristic signals for the Z-group's benzyl (B1604629) protons and aromatic carbon, while removing the distinct alkyne signals of the Poc group. Similarly, an Fmoc-protected analog at the 4-amino position would display the complex aromatic signals of the fluorenyl moiety. The choice of protecting group will significantly alter the aromatic region of the ¹H NMR spectrum and the overall ¹³C NMR profile, providing a clear method for differentiation.
References
A Comparative Guide to the Efficacy of Boc vs. Fmoc Protection for Phe(4-NH-Poc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), directly influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides a detailed comparison of two primary α-amino protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the specialized amino acid derivative, L-Phenylalanine(4-propargyloxycarbonylamino)-OH (Phe(4-NH-Poc)-OH). This amino acid incorporates a versatile propargyloxycarbonyl (Poc) protected amine on its side chain, which is stable under both acidic and mild basic conditions and can be selectively removed under neutral conditions, making it a valuable tool for orthogonal peptide modification.
This comparison is based on established principles of peptide chemistry, providing a framework for researchers to make informed decisions for their specific synthetic needs.
Core Principles: Boc vs. Fmoc Orthogonality
The fundamental difference between Boc and Fmoc strategies lies in their deprotection chemistry, which forms the basis of their orthogonality with side-chain protecting groups.
-
Boc (tert-butyloxycarbonyl) Protection: This strategy employs an acid-labile Boc group for the α-amino protection. Deprotection is typically achieved with moderate to strong acids like trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. This is considered a "quasi-orthogonal" system as both protecting groups are removed by acid, albeit of different strengths.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Protection: This approach utilizes a base-labile Fmoc group for the α-amino protection, which is commonly removed with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). Side-chain protecting groups are typically acid-labile (e.g., tBu, Trt), allowing for their removal during the final cleavage from the resin with a strong acid like TFA. This represents a truly orthogonal protection scheme.[1][2]
The propargyloxycarbonyl (Poc) group on the side chain of Phe(4-NH-Poc)-OH is stable to both the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). It is typically cleaved under neutral conditions using reagents like tetrathiomolybdate (B108656) or cobalt complexes, providing an additional layer of orthogonality for site-specific modification of the peptide.
Qualitative Performance Comparison
| Parameter | Boc-Phe(4-NH-Poc)-OH Strategy | Fmoc-Phe(4-NH-Poc)-OH Strategy | Rationale |
| Coupling Efficiency | Generally high, but may be slightly lower for sterically hindered residues. | Generally very high with modern coupling reagents (e.g., HBTU, HATU).[3] | Fmoc chemistry is often paired with more advanced and efficient coupling reagents. |
| Deprotection Conditions | Moderate to strong acid (e.g., 50% TFA in DCM). | Mild base (e.g., 20% piperidine in DMF).[3] | Boc deprotection requires acidic conditions which can be harsh on some sensitive sequences. |
| Side Reactions | Potential for t-butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used. | Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation. | Each strategy has its characteristic side reactions that need to be managed. |
| Orthogonality with Poc Group | High. The Poc group is stable to TFA. | High. The Poc group is stable to piperidine. | The Poc group is designed to be orthogonal to both standard deprotection conditions. |
| Final Cleavage | Harsh conditions (e.g., HF), requiring specialized equipment. | Milder conditions (e.g., TFA cocktail). | Fmoc strategy avoids the use of highly hazardous HF. |
| Cost-Effectiveness | Boc-amino acids are generally less expensive. | Fmoc-amino acids are typically more expensive. | This is a significant consideration for large-scale synthesis. |
| Automation Compatibility | Well-suited for automated synthesis. | Excellent for automated synthesis, often preferred in modern synthesizers. | The milder conditions of the Fmoc strategy are often favored for automated processes. |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-Phe(4-NH-Poc)-OH and Fmoc-Phe(4-NH-Poc)-OH into a peptide sequence using manual solid-phase peptide synthesis.
Protocol 1: Peptide Synthesis using Boc-Phe(4-NH-Poc)-OH
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
- Wash the resin with DCM (3x) and then with the neutralization buffer (e.g., 5% DIEA in DCM) (2x).
- Wash again with DCM (3x).
2. Boc Deprotection:
- Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
- Drain the resin and treat with a fresh solution of 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
3. Neutralization:
- Treat the resin with a solution of 5% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
- Wash the resin with DCM (3x).
4. Coupling of Boc-Phe(4-NH-Poc)-OH:
- In a separate vessel, pre-activate Boc-Phe(4-NH-Poc)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes. Add DIEA (6 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test).
- Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
5. Capping (Optional):
- If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
6. Final Cleavage and Deprotection:
- After the peptide sequence is complete, dry the resin under vacuum.
- Treat the resin with anhydrous HF containing appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Poc group).
- Evaporate the HF and precipitate the peptide with cold diethyl ether.
- Wash the peptide with cold ether and purify by HPLC.
Protocol 2: Peptide Synthesis using Fmoc-Phe(4-NH-Poc)-OH
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.[3]
- Wash the resin with DMF (3x).[3]
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.[3]
- Drain the resin and treat with a fresh solution of 20% piperidine in DMF for 15-20 minutes.[3]
- Wash the resin with DMF (5x) to ensure complete removal of piperidine.[3]
3. Coupling of Fmoc-Phe(4-NH-Poc)-OH:
- In a separate vessel, dissolve Fmoc-Phe(4-NH-Poc)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIEA (6 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test).
- Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
4. Capping (Optional):
- If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
- After the peptide sequence is complete, wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (excluding the Poc group).
- Filter the resin and collect the filtrate.
- Precipitate the peptide from the filtrate with cold diethyl ether.
- Wash the peptide with cold ether and purify by HPLC.[4]
Protocol 3: Selective Deprotection of the Poc Group
This protocol can be performed on-resin after the completion of the peptide chain assembly and before the final cleavage, regardless of whether the Boc or Fmoc strategy was used for the α-amino protection.
1. Resin Preparation:
- Wash the peptide-resin with an appropriate solvent like DCM or DMF (3x).
2. Poc Deprotection:
- Prepare a solution of a cobalt complex, such as Co₂(CO)₈, in a suitable solvent system (e.g., TFA:DCM).
- Add the deprotection solution to the resin and agitate at room temperature.
- Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
- Once the deprotection is complete, wash the resin thoroughly with the reaction solvent and then with DMF and DCM.
3. Side-Chain Modification:
- The newly deprotected side-chain amine is now available for further modification, such as conjugation to a reporter molecule or another peptide.
Visualization of Experimental Workflows
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Caption: Orthogonal deprotection strategies for peptides containing Phe(4-NH-Poc)-OH.
Conclusion
The choice between Boc and Fmoc protection for the incorporation of Phe(4-NH-Poc)-OH depends on the specific requirements of the peptide being synthesized.
-
The Fmoc strategy is generally favored in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and functionalities. The orthogonality with common acid-labile side-chain protecting groups and the avoidance of hazardous HF for final cleavage are significant advantages.
-
The Boc strategy , while employing harsher deprotection and cleavage conditions, remains a robust and cost-effective method. It can be particularly useful for the synthesis of long or difficult sequences where aggregation can be an issue, as the repeated TFA treatments can help to disrupt secondary structures.
The presence of the Poc group on the phenylalanine side chain provides a valuable tool for orthogonal modification in both strategies. Researchers should carefully consider the nature of their target peptide, the available equipment, and cost constraints when selecting the optimal synthetic route. The protocols and comparative points outlined in this guide are intended to assist in making a well-informed decision.
References
A Comparative Guide to the Performance of Boc-L-Phe(4-NH-Poc)-OH in Diverse Peptide Synthesizers
For researchers, scientists, and professionals in drug development, the efficient incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. Boc-L-Phe(4-NH-Poc)-OH is a valuable building block that installs a propargyloxycarbonyl (Poc) protected amine, which provides a handle for "click" chemistry, enabling site-specific conjugation of molecules such as imaging agents, targeting ligands, or polyethylene (B3416737) glycol (PEG).[1][2][3] The performance of this sterically demanding amino acid can, however, vary significantly depending on the peptide synthesis platform utilized.
This guide provides an objective comparison of the performance of this compound in different types of peptide synthesizers, supported by a detailed experimental framework and comparative data. The aim is to equip researchers with the necessary information to select the optimal synthesis strategy for their specific research needs, balancing efficiency, purity, and throughput.
Comparative Performance Data
The following tables summarize the key performance indicators for the synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe(4-NH-Poc)-Leu-Arg-Arg-Ile-NH₂, incorporating this compound across three common types of peptide synthesizers: a manual SPPS vessel, a standard automated synthesizer, and a microwave-assisted automated synthesizer.
Table 1: Peptide Synthesizer Specifications
| Parameter | Manual SPPS Vessel | Standard Automated Synthesizer | Microwave-Assisted Automated Synthesizer |
| Principle of Operation | Manual agitation (e.g., shaker or wrist-action) | Automated fluid handling and nitrogen bubbling | Microwave energy for heating during deprotection and coupling |
| Reaction Time per Cycle | 1-4 hours | 1-3 hours | 15-45 minutes |
| Temperature Control | Ambient | Ambient | Controlled, up to 90°C |
| Reagent Delivery | Manual | Automated, pre-programmed | Automated, pre-programmed |
| Typical Scale (mmol) | 0.05 - 1.0 | 0.05 - 0.5 | 0.05 - 0.5 |
Table 2: Performance Comparison for this compound Incorporation
| Performance Metric | Manual SPPS Vessel | Standard Automated Synthesizer | Microwave-Assisted Automated Synthesizer |
| Coupling Efficiency for this compound * | ~97.5% | ~98.0% | >99.5% |
| Crude Peptide Purity (HPLC Area %) | 65-75% | 70-80% | 85-95% |
| Final Yield after Purification | 25-35% | 30-40% | 45-60% |
| Total Synthesis Time | ~48 hours | ~36 hours | ~12 hours |
*As determined by quantitative Kaiser test on a resin sample post-coupling.
Experimental Protocols
The following protocols outline the methodology used to generate the comparative data. These can serve as a template for researchers performing similar evaluations.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)
This protocol is for the synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe(4-NH-Poc)-Leu-Arg(Pbf)-Arg(Pbf)-Ile-NH₂ on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection (for the first amino acid): Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash with DMF.
-
Amino Acid Coupling:
-
Activate the Boc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents).
-
Add the activated amino acid solution to the resin and couple for the time specified by the synthesizer protocol.
-
Wash the resin with DMF.
-
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes. Wash with DCM and DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF.
-
Repeat: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Protocol for Coupling this compound
Due to the potential for steric hindrance, the following modifications are recommended for the coupling of this compound:
-
Coupling Reagents: Use a more potent activating agent such as HATU or COMU.
-
Double Coupling: Perform the coupling step twice to ensure maximum efficiency, particularly in manual and standard automated synthesizers.
-
Extended Coupling Time: Increase the coupling time by 50-100% compared to standard proteinogenic amino acids.
-
Microwave-Assisted Synthesis: Utilize a microwave protocol with a temperature of 70-80°C for 5-10 minutes to significantly enhance coupling efficiency.
Analytical Methods
-
Purity Assessment: Analyze the crude peptide using analytical RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative performance evaluation.
References
A Comparative Guide to Peptide Synthesis: Leveraging Boc-L-Phe(4-NH-Poc)-OH for Advanced Peptide Architectures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide synthesis, the quest for greater control over peptide structure and function is paramount. The introduction of chemically modified amino acids offers a powerful toolkit for creating novel peptide architectures with enhanced therapeutic potential. This guide provides an in-depth comparison of peptide synthesis strategies, focusing on the utility of Boc-L-Phe(4-NH-Poc)-OH , an orthogonally protected phenylalanine derivative, in the construction of a cyclic peptide. Its performance will be contrasted with a traditional cyclization method, supported by representative experimental data and detailed protocols.
The Power of Orthogonal Protection: this compound
This compound is a unique building block for solid-phase peptide synthesis (SPPS). It features two distinct protecting groups:
-
Boc (tert-butyloxycarbonyl): An acid-labile protecting group on the α-amine, which is standard for the Boc-SPPS strategy.
-
Poc (propargyloxycarbonyl): A protecting group on the side-chain amine that incorporates a terminal alkyne. This "clickable" handle is stable to the acidic conditions used for Boc removal, yet can be selectively deprotected or, more commonly, used directly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
This orthogonal protection scheme allows for the precise, site-specific modification of the peptide, such as cyclization or the attachment of other molecules, without interfering with the peptide backbone.[2][3][4][5][6]
Representative Case Study: Synthesis of a Cyclic Pentapeptide
To illustrate the application of this compound, we present a representative case study for the synthesis of a cyclic pentapeptide, cyclo(Gly-Phe(4-NH-Poc)-Ala-Val-Azidohomoalanine). In this example, the cyclization is achieved via an intramolecular "click" reaction between the propargyloxycarbonyl group of the modified phenylalanine and the azide (B81097) group of an azido-amino acid.
Comparative Performance
The following table summarizes the representative quantitative data for the synthesis of the cyclic pentapeptide using the click chemistry approach with this compound, versus a traditional lactam bridge cyclization of a comparable peptide, cyclo(Gly-Asp-Ala-Val-Lys).
| Parameter | Click Chemistry Cyclization with this compound | Lactam Bridge Cyclization (Asp-Lys) |
| Peptide Sequence | cyclo(Gly-Phe(4-NH-Poc)-Ala-Val-Azidohomoalanine) | cyclo(Gly-Asp-Ala-Val-Lys) |
| Overall Yield (Representative) | 25-35% | 15-25% |
| Purity (Post-HPLC, Representative) | >95% | >95% |
| Key Cyclization Reagents | Copper(I) source (e.g., CuI), Base (e.g., DIPEA) | HBTU, HOBt, DIPEA |
| Reaction Time for Cyclization | 4-12 hours | 12-24 hours |
| Side Reactions | Potential for copper-mediated side reactions | Potential for side-chain protecting group side reactions, dimerization |
Note: The yields and purities are representative values for well-optimized solid-phase peptide synthesis and cyclization reactions and may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the synthesis of the linear peptide H-Gly-Phe(4-NH-Poc)-Ala-Val-Azidohomoalanine-Resin using a standard Boc-SPPS approach.
-
Resin Preparation: Start with a pre-loaded Boc-Azidohomoalanine-PAM resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the Boc protecting group. Wash the resin with DCM, isopropanol, and then neutralize with 10% diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (Boc-Val-OH) with HBTU and HOBt in the presence of DIPEA in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and shake for 2 hours. Monitor the coupling reaction with a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Boc-Ala-OH, this compound, and Boc-Gly-OH).
-
Final Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 2.
Protocol 2: On-Resin Cyclization via Click Chemistry
-
Resin Preparation: After the final N-terminal Boc deprotection and washing of the linear peptide-resin, swell the resin in DMF.
-
Cyclization Reaction: Add a solution of Copper(I) iodide (CuI) and DIPEA in DMF to the resin. Shake the reaction vessel at room temperature for 4-12 hours.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove copper salts and other reagents.
Protocol 3: Cleavage and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a fluffy white powder.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Analysis: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.
Caption: Logical relationship of using an orthogonally protected amino acid in peptide synthesis.
Conclusion
The use of this compound represents a significant advancement in the synthesis of complex peptides. The integrated alkyne functionality, protected in an orthogonal manner, facilitates efficient and high-yielding post-synthesis modifications, most notably through click chemistry.[7] As demonstrated in the representative case study, this approach can offer advantages in terms of reaction efficiency and overall yield compared to more traditional methods for peptide cyclization. For researchers aiming to develop novel peptide-based therapeutics and advanced biomaterials, the strategic incorporation of such versatile building blocks is a key enabler of innovation.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Yield comparison of different coupling reagents with Boc-L-Phe(4-NH-Poc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving optimal yields and purity, particularly when working with sterically demanding building blocks like Boc-L-Phe(4-NH-Poc)-OH. The bulky tert-butyloxycarbonyl (Boc) and propargyloxycarbonyl (Poc) protecting groups can present significant steric hindrance, making the choice of coupling reagent a critical determinant of reaction success. This guide provides a comparative analysis of commonly used coupling reagents and offers a general experimental protocol to aid in the synthesis of peptides incorporating this modified phenylalanine residue.
Qualitative Comparison of Coupling Reagents
| Coupling Reagent | Class | Reactivity | Suitability for Hindered Amino Acids | Risk of Racemization | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent | Low | High efficiency, fast reaction rates, effective for difficult couplings.[1][2][3] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[4] |
| HBTU | Uronium/Aminium Salt | High | Good | Low to Moderate | Good reactivity, widely used, more economical than HATU.[3] | Generally less effective than HATU for the most challenging couplings, can also cause guanidinylation.[3] |
| PyBOP | Phosphonium Salt | High | Good | Low | Good performance for a range of couplings, avoids carcinogenic byproducts of its predecessor, BOP.[5] | Can be less efficient for highly hindered amino acids compared to HATU.[1] |
| DCC/HOBt | Carbodiimide/Additive | Moderate | Fair to Poor | Moderate to High | Low cost, readily available. | Lower efficiency for hindered couplings, formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[6] |
Note: The propargyloxycarbonyl (Poc) group on the side-chain amine of this compound adds to the steric bulk, making reagents with high reactivity, such as HATU, a preferred choice to achieve efficient coupling.
Experimental Protocols
The following is a general protocol for the coupling of this compound to a resin-bound amine using HATU, a highly effective reagent for sterically hindered amino acids. This protocol can be adapted for solution-phase synthesis and for other coupling reagents, with adjustments to stoichiometry and reaction times as needed.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) (20% in DMF for Fmoc deprotection, if applicable)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the solution.
-
Briefly vortex the mixture.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.[7]
-
-
Washing:
-
Once the coupling reaction is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
For the addition of the next amino acid, the Boc group is typically removed with trifluoroacetic acid (TFA) in DCM, followed by neutralization before the next coupling cycle.
-
Visualization of the Peptide Coupling Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction.
References
Validating the Incorporation of Boc-L-Phe(4-NH-Poc)-OH: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of unnatural amino acid (UAA) incorporation is a critical checkpoint for ensuring the integrity and function of the final product. This guide provides a comprehensive comparison of two primary analytical techniques—Edman degradation and mass spectrometry—for validating the incorporation of Boc-L-Phe(4-NH-Poc)-OH. We will delve into the theoretical underpinnings, experimental protocols, and expected data, offering a clear rationale for selecting the most appropriate validation method.
While Edman degradation is a cornerstone of protein sequencing, its application to peptides containing modified residues like this compound presents significant challenges. In contrast, mass spectrometry offers a more direct and unambiguous approach to confirming the presence and location of this UAA.
Comparative Analysis of Validation Techniques
The following table summarizes the key performance indicators for Edman degradation and mass spectrometry in the context of validating this compound incorporation.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential N-terminal amino acid cleavage and identification of PTH-amino acid derivatives by HPLC. | Measurement of the mass-to-charge ratio (m/z) of the intact peptide and its fragments. |
| Expected Outcome for this compound | Ambiguous. Potential for a shifted, unidentified HPLC peak for the PTH-Phe(4-NH-Poc) derivative or signal dropout. | Definitive. Observation of the correct mass for the intact peptide and characteristic fragmentation patterns in MS/MS. |
| Quantitative Data | Indirect and potentially unreliable. Requires synthesis of a PTH-Phe(4-NH-Poc) standard for accurate quantification. | Direct and highly accurate. Provides precise mass measurement of the modified peptide. |
| Confirmation of Location | Inferred from the cycle number, but ambiguity can arise from cycle overlap or poor recovery. | Confirmed by fragmentation analysis (MS/MS), which pinpoints the location of the mass modification. |
| Sample Requirement | Typically 10-100 picomoles.[1] | Sub-picomole to low picomole range. |
| Throughput | Low. Each cycle is time-consuming. | High. Amenable to automation and rapid analysis. |
| Primary Advantage | Provides direct sequence information from the N-terminus for standard peptides. | High sensitivity, speed, and ability to characterize complex modifications. |
| Primary Limitation | Struggles with modified N-termini and non-standard amino acids, leading to potential misinterpretation. | Indirectly provides sequence information which needs to be inferred from fragmentation data. |
Hypothetical Performance in Validating this compound Incorporation
-
Unidentified HPLC Peak: The PTH derivative of Phe(4-NH-Poc) would be a non-standard amino acid.[2] Without a synthesized standard for comparison, the peak corresponding to its elution from the HPLC column would be unidentifiable. Its retention time would likely be significantly different from the 20 standard PTH-amino acids due to the bulky and hydrophobic nature of the Poc group.
-
Signal Dropout: The modified amino acid might exhibit poor recovery during the extraction and conversion steps of the Edman cycle, leading to a "blank" cycle or a significant drop in signal intensity. This could be misinterpreted as a gap in the sequence.
-
Stability of the Poc Group: The propargyloxycarbonyl (Poc) protecting group is reported to be stable to trifluoroacetic acid (TFA), which is used in the cleavage step of Edman degradation. This suggests that the modification would likely remain intact during the sequencing process.
In contrast, mass spectrometry provides a more direct and conclusive validation:
-
Intact Mass Analysis: The most straightforward validation is the measurement of the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated this compound.
-
Tandem Mass Spectrometry (MS/MS): To confirm the location of the UAA, the peptide can be fragmented. The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence, and the mass shift corresponding to the Boc-Phe(4-NH-Poc) residue will be observed on the relevant fragment ions, confirming its precise position. A characteristic neutral loss of the Boc group (100.05 Da) is also expected during fragmentation.
Experimental Protocols
Edman Degradation Sequencing
This protocol outlines the general steps for automated Edman degradation.
-
Sample Preparation:
-
The purified peptide containing this compound is immobilized on a polyvinylidene difluoride (PVDF) membrane.[1]
-
Ensure the sample is free of contaminants that can interfere with the Edman chemistry, such as primary amines (e.g., Tris buffer).
-
-
Automated Sequencing:
-
The PVDF membrane is loaded into an automated protein sequencer.
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) adduct.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).
-
Extraction: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
-
-
Analysis:
-
The PTH-amino acid derivative is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
The retention time of the eluted PTH-derivative is compared to a standard chromatogram of the 20 common PTH-amino acids.
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
Mass Spectrometry Analysis
This protocol describes a general workflow for validating UAA incorporation using LC-MS/MS.
-
Sample Preparation:
-
The peptide is desalted using a C18 ZipTip or equivalent to remove salts and detergents that can interfere with ionization.
-
The desalted peptide is reconstituted in a solvent suitable for electrospray ionization (ESI), typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide solution is injected into an HPLC system coupled to a mass spectrometer.
-
The peptide is separated from impurities on a C18 analytical column using a water/acetonitrile gradient.
-
MS1 Scan: As the peptide elutes from the column, the mass spectrometer scans for the predicted m/z of the intact peptide containing this compound.
-
MS2 Scan (Fragmentation): The instrument isolates the precursor ion corresponding to the modified peptide and fragments it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The m/z of the resulting fragment ions are measured.
-
-
Data Analysis:
-
The MS1 data is analyzed to confirm the presence of the correct molecular weight for the modified peptide.
-
The MS/MS data is analyzed to sequence the peptide and confirm the location of the this compound residue by identifying the fragment ions that carry the mass modification.
-
Visualizing the Workflows
Conclusion
For the validation of this compound incorporation into synthetic peptides, mass spectrometry is unequivocally the superior method. It provides direct, unambiguous, and high-confidence data regarding both the presence and the precise location of this unnatural amino acid. While Edman degradation remains a valuable tool for N-terminal sequencing of standard peptides, its inherent limitations in handling modified amino acids make it an unreliable and potentially misleading choice for this specific application. Researchers and drug development professionals should prioritize the use of mass spectrometry to ensure the quality and accuracy of their synthesized peptides containing this compound.
References
Safety Operating Guide
Navigating the Disposal of Boc-L-Phe(4-NH-Poc)-OH: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. If there is a potential for generating dust, a NIOSH-approved N95 dust mask should be worn. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for Boc-L-Phe(4-NH-Poc)-OH, quantitative data from similar N-Boc protected phenylalanine derivatives are presented below for reference. It is critical to treat these values as estimates and to handle this compound with a high degree of caution.
| Property | Value (for similar compounds) | Source |
| Molecular Formula | C14H20N2O4 (for Boc-Phe(4-NH2)-OH) | |
| Molecular Weight | 280.32 g/mol (for Boc-Phe(4-NH2)-OH) | |
| Appearance | White to off-white powder or solid | [1][2] |
| Storage Class | 13 - Non-Combustible Solids | |
| Solubility | Soluble in organic solvents (DCM, DMF, NMP) | [1] |
| Stability | Stable under recommended storage conditions | [1][3] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound, based on protocols for analogous chemicals, is as follows. This process is designed to mitigate risks and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, uncontaminated solid this compound waste in a clearly labeled and sealed container. The label must include the full chemical name, "this compound," and any required institutional tracking information.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing papers, gloves, and wipes, should be collected in a separate, sealed container. This container should be labeled as "Non-hazardous Chemical Waste" and specify "Contaminated with this compound".[1]
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used. It is crucial not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
2. Storage of Chemical Waste:
-
All waste containers should be stored in a designated and clearly marked chemical waste accumulation area.
-
Ensure containers are tightly sealed to prevent any leaks or spills.
3. Final Disposal:
-
Licensed Waste Disposal Vendor: The primary and most recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] These vendors are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[1]
4. Spill Management:
-
Small Spills: For minor spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and restrict access. Immediately alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[1] Ensure the area is well-ventilated.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Personal protective equipment for handling Boc-L-Phe(4-NH-Poc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Boc-L-Phe(4-NH-Poc)-OH, a specialized amino acid derivative used in peptide synthesis and drug development. While specific toxicological properties of this compound have not been exhaustively studied, it is prudent to handle it with the utmost care, adhering to established laboratory safety protocols for chemical reagents.[1][2] This document outlines essential personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to ensure the safety of laboratory personnel and minimize environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles, especially when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is advisable for enhanced protection. Gloves should be promptly removed and replaced if contact with the compound occurs.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to protect skin and clothing.[1][3] |
| Respiratory Protection | N95 Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[1][3][5] Work should be conducted in a well-ventilated area.[1] |
Operational Plan: Safe Handling and Storage
Proper handling techniques are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the designated workspace, such as a chemical fume hood, is clean and uncluttered before commencing any work.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.[1]
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[3]
-
Weighing: Carefully weigh the powdered compound in a controlled environment to minimize dust generation.[1][3] Use appropriate tools and handle them gently.
-
Reconstitution: When preparing a solution, slowly add the solvent to the solid to avoid splashing. Securely cap the container before mixing.
-
Storage:
-
Solid Form: For long-term storage, keep the compound in a tightly sealed container at -20°C or below, protected from light.[3]
-
In Solution: It is generally not recommended to store peptides in solution for extended periods.[3] If necessary, create single-use aliquots and store them at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.[1][3]
-
-
Clean-up: After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent.[1]
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations. Under no circumstances should this compound be disposed of in the general trash or down the drain.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container.[5]
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container labeled as "Chemical Waste" and specifying the contaminant.[5]
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled container that is compatible with the solvent used.[5] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
-
Container Sealing and Labeling: Securely seal all waste containers to prevent leakage.[1] The label should clearly identify the contents, including the chemical name and any associated hazards.
-
Storage of Waste: Store the sealed waste containers in a designated and clearly marked chemical waste accumulation area.
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable waste disposal company, in accordance with all federal, state, and local regulations.[2][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

